4-(1,3,4-Thiadiazol-2-yl)phenol
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-(1,3,4-thiadiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-3-1-6(2-4-7)8-10-9-5-12-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUFKYAGWBCWFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-(1,3,4-Thiadiazol-2-yl)phenol
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1,3,4-thiadiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and workflow visualizations.
Synthesis of this compound
The synthesis of 1,3,4-thiadiazole derivatives can be achieved through various chemical strategies. A common and effective method for the synthesis of the amino-analogue, 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol, involves the reaction of a carboxylic acid with thiosemicarbazide.[1] Another versatile approach is the reaction of aldehydes with thiosemicarbazide.[2]
A general synthetic route to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones derived from aldehydes or ketones. For the synthesis of 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol, 4-hydroxybenzoic acid and thiosemicarbazide are key starting materials.[1]
Experimental Protocol: Synthesis of 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol
This protocol is based on a common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Materials:
-
4-Hydroxybenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl3) or a similar dehydrating agent
-
Ethanol
-
Crushed ice
-
Sodium bicarbonate solution
Procedure:
-
A mixture of 4-hydroxybenzoic acid (1 molar equivalent) and thiosemicarbazide (1 molar equivalent) is prepared.
-
Phosphorus oxychloride (as a dehydrating agent) is added cautiously to the mixture.
-
The reaction mixture is refluxed for a specified period, typically monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and then neutralized with a sodium bicarbonate solution.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[1]
A greener chemistry approach involves the reaction of an aldehyde with thiosemicarbazide in ethanol, using tert-butyl hydroperoxide (TBHP) as an oxidant at room temperature.[2]
Synthesis Workflow
References
Spectroscopic Analysis of 4-(1,3,4-thiadiazol-2-yl)phenol and Its Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of key 1,3,4-thiadiazole derivatives, with a focus on 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol, a significant precursor, and its subsequent derivatives. The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2] A thorough understanding of the synthesis and spectroscopic characterization of these compounds is paramount for quality control, structural elucidation, and the development of new chemical entities.
This document details the common synthetic routes and provides a comprehensive summary of the analytical data obtained from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Synthesis Pathway
The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is most commonly achieved through the acid-catalyzed cyclization of a substituted benzoic acid with thiosemicarbazide.[3][4][5] This method is efficient for producing the key intermediate, 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol.
Experimental Protocols and Spectroscopic Data
Structural confirmation of the synthesized compound relies on a suite of spectroscopic techniques. The following sections detail the experimental protocols and expected data for a key derivative, 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol, which incorporates the core structure of interest.[1][6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Experimental Protocol: FT-IR spectra are typically recorded using a KBr (potassium bromide) disc method.[1][6] A small amount of the solid sample is ground with KBr powder and pressed into a thin, transparent pellet, which is then analyzed.
-
Data Summary: The table below summarizes the key vibrational frequencies observed for 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol.[6] The parent amine would show similar aromatic and phenol peaks, along with distinct N-H stretching bands for the primary amine.[7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3215 | O-H Stretch (broad) | Phenolic -OH | |
| 3047 | C-H Stretch | Aromatic C-H | |
| 1668 | C=N Stretch | Imine (Schiff Base) | |
| ~1628 | C=N Stretch | 1,3,4-Thiadiazole ring | [7] |
| 1598 | O-H Bending | Phenolic -OH | |
| 1516, 1454 | C=C Stretch | Aromatic Ring | |
| 1315 | C-N Stretch | Aryl-N | |
| 702 | C-S Stretch | Thiadiazole Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
Experimental Protocol: ¹H-NMR and ¹³C-NMR spectra are recorded on a spectrometer (e.g., 500 MHz for ¹H, 125 MHz for ¹³C) using a deuterated solvent, most commonly DMSO-d₆, to dissolve the sample.[1][6]
-
¹H-NMR Data: The following table details the proton NMR signals for 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol.[6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 10.65 | Singlet (broad) | 2H | Phenolic -OH protons | |
| 9.79 | Singlet | 1H | Imine -CH=N- proton | |
| 7.77 | Doublet | 4H | Aromatic protons | |
| 6.95 | Doublet | 4H | Aromatic protons |
-
¹³C-NMR Data: The carbon NMR spectrum provides insight into the electronic environment of each carbon atom. The table below shows the assignments for 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol.[6]
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 191.44 | Thiadiazole C5 (attached to S and N of imine) | |
| 173.12 | Thiadiazole C2 (attached to phenyl ring) | |
| 163.82 | Imine C7 and Phenolic C11, C11' (attached to N or O) | |
| 132.58 | Aromatic C9, C13 | |
| 128.87 | Aromatic C8, C8', C9', C13' | |
| 116.31 | Aromatic C10, C12, C10', C12' |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Experimental Protocol: Tandem liquid chromatography-mass spectrometry (LC-MS) is a common technique used for the analysis of such compounds.[7]
-
Data Interpretation: For the parent compound, 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol , the expected molecular weight and mass-to-charge ratio (m/z) can be calculated.
| Parameter | Value | Source |
| Molecular Formula | C₈H₇N₃OS | [8] |
| Molecular Weight | 193.23 g/mol | [8][9] |
| [M+H]⁺ (protonated ion) | ~194.04 m/z | Calculated |
| Fragmentation | Initial loss of small molecules like HCN or NH₃ from the amine and thiadiazole ring is expected. | [7] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule, which are characteristic of its conjugated system.
-
Experimental Protocol: The UV-Vis absorption spectrum is obtained by dissolving the compound in a suitable solvent, such as methanol or ethanol, and measuring its absorbance across a range of wavelengths.[7][10]
-
Data Interpretation: Aromatic and heterocyclic compounds like 1,3,4-thiadiazole derivatives exhibit characteristic absorption bands in the UV-Vis region. The spectrum is expected to show strong absorptions corresponding to π–π* transitions within the aromatic and thiadiazole rings, typically in the 290–330 nm range.[7][11] Additional n–π* transitions may also be observed. The exact position of the absorption maximum (λ_max) is sensitive to the substitution pattern on the aromatic rings.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 7. mdpi.com [mdpi.com]
- 8. 4-(5-AMINO-[1,3,4]THIADIAZOL-2-YL)-PHENOL synthesis - chemicalbook [chemicalbook.com]
- 9. 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | C8H7N3OS | CID 5139552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of 4-(1,3,4-Thiadiazol-2-yl)phenol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties. Among these, compounds featuring a 4-(1,3,4-thiadiazol-2-yl)phenol moiety have garnered significant attention for their potent and diverse biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into the anticancer, antimicrobial, and anti-inflammatory activities of these promising derivatives.
Synthesis of this compound Derivatives
A common and efficient method for the synthesis of Schiff base derivatives of this compound is through microwave-assisted condensation. This approach offers advantages such as reduced reaction times, higher yields, and environmentally friendly conditions compared to conventional heating methods.
Experimental Protocol: Microwave-Assisted Synthesis of 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol
This protocol details the synthesis of a representative Schiff base derivative.
Materials:
-
4-hydroxybenzaldehyde
-
4-(5-amino-1,3,4-thiadiazol-2-yl)phenol
-
Distilled water
-
Ethanol
-
Microwave synthesizer
-
Conical flask
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
In a conical flask, combine equimolar amounts of 4-hydroxybenzaldehyde (e.g., 0.55 g, 0.004 M) and 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol (e.g., 1.19 g, 0.004 M).[1]
-
Add a minimal amount of distilled water (e.g., 1 ml) to the mixture.[1]
-
Place the flask in a microwave synthesizer and irradiate at 180 watts for 2 to 3 minutes.[1]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The resulting solid product is then purified by recrystallization from ethanol to yield yellow crystals of 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol.[1]
-
The structure of the synthesized compound is confirmed using analytical techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy.[2]
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis and interference with key cellular signaling pathways that regulate cell proliferation and survival.
Quantitative Anticancer Data
The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon cancer) | 2.44 | |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast cancer) | 23.29 | |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast cancer) | 49.6 | |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast cancer) | 53.4 | |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b) | HepG-2 (Liver cancer) | 4.37 ± 0.7 | |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b) | A-549 (Lung cancer) | 8.03 ± 0.5 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., prostate cancer cells, CRL-1740)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways in Anticancer Activity
The anticancer effects of 1,3,4-thiadiazole derivatives are often attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways, and to induce apoptosis.
Caption: PI3K/Akt Signaling Pathway and Inhibition.
Caption: MAPK/ERK Signaling Pathway and Inhibition.
References
Unraveling the Multifaceted Mechanism of Action of 4-(1,3,4-thiadiazol-2-yl)phenol and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide delves into the core mechanism of action of 4-(1,3,4-thiadiazol-2-yl)phenol and its analogues, providing a comprehensive overview of their biological effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The versatility of this chemical moiety is highlighted through its diverse applications, ranging from anticancer and antibacterial to central nervous system modulation.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical cell signaling pathways.
Inhibition of the MEK/ERK Signaling Pathway in Colorectal Cancer
A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative has been shown to inhibit cell proliferation in colorectal cancer by suppressing the MEK/ERK signaling pathway.[1] This pathway is a crucial regulator of cell growth, differentiation, and survival, and its dysregulation is a common feature in many cancers.
Quantitative Data: In Vitro Efficacy
| Compound | Cell Line | Assay | IC50 Value | Time Point |
| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | HCT116 | Cell Proliferation | 8.04 ± 0.94 µmol L–1 | 48 h |
| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | HCT116 | Cell Proliferation | 5.52 ± 0.42 µmol L–1 | 72 h |
The compound was also found to inhibit colony formation, migration, and invasion of HCT116 cells in a dose-dependent manner. Furthermore, it induced apoptosis and arrested the cell cycle in the G2/M phase. These effects were comparable to those of the known MEK inhibitor U0126.[1]
Signaling Pathway Diagram
References
An In-depth Technical Guide to 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol
Disclaimer: This technical guide focuses on 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol due to the extensive availability of scientific data for this compound. Information regarding the unsubstituted "4-(1,3,4-thiadiazol-2-yl)phenol" is limited in the reviewed literature.
This document provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activities of 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol, a heterocyclic compound with significant interest in medicinal chemistry. The information is tailored for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
The fundamental properties of 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol are summarized below, providing a foundational understanding of its chemical identity.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃OS | [1][2][3] |
| Molecular Weight | 193.23 g/mol | [1][3] |
| CAS Number | 59565-53-6 | [1][2][3] |
| Melting Point | 229-230 °C | [4] |
| Boiling Point (Predicted) | 413.6 ± 47.0 °C | [4] |
| Density (Predicted) | 1.471 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 7.97 ± 0.30 | [4] |
| LogP (Predicted) | 0.11040 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol and its derivatives.
| Spectroscopic Data | Description |
| ¹H-NMR (DMSO-d₆, 500 MHz) | Signals observed at δ 6.8-7.4 (m, 8H, Ar-H), 5.2 (m, 1H, OH), 6.79 (m, 2H, NH₂)[5]. |
| ¹³C-NMR (DMSO-d₆, 125 MHz) | Signals observed at δ 159.7 (C), 146.6 (C), 138.4 (C), 130.7 (C), 116.42 (CH), 112.25 (CH), 110.09 (CH), 108.4 (CH), 104.49 (CH)[5]. For a derivative, signals include aromatic carbons and specific signals for the heterocyclic ring carbons (e.g., C2 and C5)[6]. |
| FT-IR (KBr disc, cm⁻¹) | Characteristic peaks for a derivative include: 3215 (OH), 3047 (C-H arom.), 1668 (C=N), 1598 (OH bending), 1516 (C=C asym.), 1454 (C=C sym.), 1315 (C-N), 1286 (N-N), 702 (C-S)[6]. |
| Mass Spectrometry (Exact Mass) | 193.03098303 Da[3]. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol and its derivatives are outlined below.
A common synthetic route involves the reaction of 4-hydroxybenzoic acid with thiosemicarbazide.[7]
-
Reactants: 4-hydroxybenzoic acid (0.01 moles, 2.762 grams) and thiosemicarbazide (0.01 moles, 1.822 grams).[7]
-
Procedure: The reactants are typically cyclized in the presence of a dehydrating agent.
-
Purification: The resulting precipitate is filtered and recrystallized from ethanol.[7]
Another general procedure for preparing 2-amino-1,3,4-thiadiazoles involves the reaction of an aldehyde with thiosemicarbazide in the presence of an oxidizing agent.[1]
-
Reactants: Aldehyde (1 mmol), thiosemicarbazide (1 mmol), and tert-butyl hydroperoxide (TBHP, 70% aqueous solution, 1 mmol).[1]
-
Solvent: Ethanol (10 mL).[1]
-
Procedure: The mixture is stirred at room temperature for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane/EtOAc mobile phase.[1]
-
Work-up: After completion, the ethanol is evaporated. Ethyl acetate and water are added to the solid residue, followed by a saturated sodium bicarbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and evaporated.[1]
-
Purification: The product is further purified by silica gel column chromatography (hexane/ethyl acetate).[1]
This protocol utilizes microwave-assisted synthesis.[6][8]
-
Reactants: 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol (0.004 M, 1.19 g) and 4-hydroxybenzaldehyde (0.004 M, 0.55 g).[6]
-
Solvent: Distilled water (1 ml).[6]
-
Procedure: The reactants are mixed in a conical flask and subjected to microwave irradiation at 180 watts for 2-3 minutes. The reaction is monitored by TLC.[6]
-
Purification: The mixture is cooled to room temperature, and the resulting yellow crystals are recrystallized from ethanol.[6]
Biological Activities and Signaling Pathways
Derivatives of 1,3,4-thiadiazole are known for a wide range of pharmacological activities.[8][9][10][11]
-
Antimicrobial Activity: 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol has been tested against various bacteria, with a minimum inhibitory concentration (MIC) of 0.8 mg/mL for Escherichia coli, Bacillus cereus, and Staphylococcus epidermidis.[7] A Schiff-base derivative showed MIC values of 1 mg/ml for Klebsiella pneumoniae and Bacillus cereus, 3 mg/ml for Staphylococcus aureus, and 5 mg/ml for Escherichia coli.[8]
-
Anticancer Activity: A synthesized Schiff-base derivative of 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol demonstrated enhanced anticancer activity against prostate cancer cells in vitro without affecting normal cells.[8]
-
Other Potential Activities: The 1,3,4-thiadiazole scaffold is a key component in various drugs with anti-inflammatory, analgesic, antiviral, and anti-tubercular properties.[8][9]
The molecular targets for 1,3,4-thiadiazole-based compounds include enzymes such as carbonic anhydrase, cyclooxygenase, and various kinases.[11]
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships based on the provided information.
Caption: Synthesis workflow for 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol.
Caption: Microwave-assisted synthesis of a Schiff-base derivative.
Caption: Biological activities of 1,3,4-thiadiazole derivatives.
References
- 1. 4-(5-AMINO-[1,3,4]THIADIAZOL-2-YL)-PHENOL synthesis - chemicalbook [chemicalbook.com]
- 2. 4-(5-AMINO-1,3,4-THIADIAZOL-2-YL)PHENOL | CAS 59565-53-6 [matrix-fine-chemicals.com]
- 3. 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | C8H7N3OS | CID 936815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol|lookchem [lookchem.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. researchgate.net [researchgate.net]
- 11. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of 1,3,4-Thiadiazole Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique chemical properties and diverse biological activities have led to the development of a wide array of therapeutic agents. This technical guide delves into the discovery and historical development of 1,3,4-thiadiazole compounds, providing a comprehensive resource for researchers in the field.
A Serendipitous Discovery and Early Developments
The story of 1,3,4-thiadiazole begins in the late 19th century, a period of significant advancement in organic chemistry. The first description of a compound containing the 1,3,4-thiadiazole ring system is attributed to Fischer in 1882. However, it was the pioneering work of M. Busch in 1894 that marked the first deliberate synthesis of a 1,3,4-thiadiazole derivative.[1] The development of 1,3,4-thiadiazole chemistry is intrinsically linked to the discovery and exploration of hydrazine and its derivatives.[1]
The early synthetic routes were foundational, often involving the cyclization of thiosemicarbazides or related open-chain precursors. These initial methods, though sometimes yielding modest results, laid the groundwork for the more sophisticated synthetic strategies that would follow.
The Rise of a Pharmacophore: Acetazolamide and Beyond
A pivotal moment in the history of 1,3,4-thiadiazole compounds was the discovery of acetazolamide in 1952.[2] This sulfonamide derivative, a potent carbonic anhydrase inhibitor, revolutionized the treatment of glaucoma and found applications as a diuretic and in the management of epilepsy.[2][3] The clinical success of acetazolamide ignited a surge of interest in the 1,3,4-thiadiazole scaffold, leading to the synthesis and evaluation of thousands of new derivatives.
Researchers quickly recognized the versatility of the 1,3,4-thiadiazole ring as a bioisostere for other five-membered heterocycles, such as pyrazoles and oxadiazoles, allowing for the fine-tuning of pharmacological properties. This has led to the discovery of 1,3,4-thiadiazole derivatives with a remarkable range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties.
Key Synthetic Milestones: From Classical to Modern Methods
The synthetic chemistry of 1,3,4-thiadiazoles has evolved significantly since its inception. Early methods often relied on harsh reaction conditions. However, the demand for more efficient and versatile synthetic routes has driven the development of a plethora of new methodologies.
Classical Synthetic Approaches:
-
From Thiosemicarbazides: The acid-catalyzed cyclization of thiosemicarbazides with carboxylic acids or their derivatives remains one of the most common and versatile methods for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.[1]
-
From Acylhydrazines and Dithiocarbazates: Cyclization of acylhydrazines and dithiocarbazates with various sulfur-containing reagents, such as carbon disulfide, also provides a reliable entry to the 1,3,4-thiadiazole core.[1]
Modern Synthetic Innovations:
Modern synthetic chemistry has introduced milder and more efficient methods, including microwave-assisted synthesis and the use of novel catalysts, to improve yields and reduce reaction times. These advancements have greatly facilitated the generation of diverse libraries of 1,3,4-thiadiazole derivatives for high-throughput screening and drug discovery programs.
Quantitative Data of Representative 1,3,4-Thiadiazole Compounds
To provide a tangible reference for researchers, the following table summarizes key quantitative data for some historically significant and representative 1,3,4-thiadiazole compounds.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectral Data | Biological Activity (IC50/MIC) |
| 2,5-Dithio-1,3,4-thiadiazole | C₂H₂N₂S₃ | 150.29 | 173-175 | IR (KBr, cm⁻¹): ~3080 (N-H), ~1380 (C=S) | Not typically reported for direct bioactivity | |
| 2-Amino-1,3,4-thiadiazole | C₂H₃N₃S | 101.13 | 188-191 | ¹H NMR (DMSO-d₆, ppm): 7.35 (s, 2H, NH₂), 8.85 (s, 1H, CH); ¹³C NMR (DMSO-d₆, ppm): 150.2, 169.5 | Varies with derivative | |
| Acetazolamide | C₄H₆N₄O₃S₂ | 222.25 | 258-259 | ¹H NMR (DMSO-d₆, ppm): 2.15 (s, 3H, CH₃), 7.4 (br s, 2H, NH₂), 12.4 (br s, 1H, NH) | Carbonic Anhydrase II IC₅₀: ~12 nM |
Experimental Protocols
1. Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole from Benzoic Acid and Thiosemicarbazide
This protocol describes a common method for the synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole.
Materials:
-
Benzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution (10%)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, a mixture of benzoic acid (1.22 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol) is prepared.
-
Phosphorus oxychloride (5 mL) is carefully added to the mixture with stirring in a fume hood.
-
The reaction mixture is gently warmed on a water bath at 60-70 °C for 1 hour.
-
After cooling to room temperature, the mixture is slowly poured onto crushed ice with constant stirring.
-
The resulting precipitate is collected by filtration and washed with cold water.
-
The crude product is then suspended in water and neutralized with a 10% sodium hydroxide solution to a pH of 7-8.
-
The solid is again collected by filtration, washed with water, and dried.
-
The crude 2-amino-5-phenyl-1,3,4-thiadiazole is purified by recrystallization from ethanol to afford colorless needles.
2. Synthesis of Acetazolamide
The synthesis of acetazolamide is a multi-step process that was pivotal in the development of 1,3,4-thiadiazole-based drugs.
Materials:
-
Ammonium thiocyanate
-
Hydrazine hydrate
-
Phosgene (or a phosgene equivalent)
-
Acetic anhydride
-
Chlorine gas
-
Ammonia
Procedure Overview:
-
Formation of 2-Amino-5-mercapto-1,3,4-thiadiazole: Hydrazine hydrate is reacted with ammonium thiocyanate to form 1,2-bis(thiocarbamoyl)hydrazine. This intermediate is then cyclized using phosgene to yield 2-amino-5-mercapto-1,3,4-thiadiazole.
-
Acetylation: The amino group of 2-amino-5-mercapto-1,3,4-thiadiazole is acetylated using acetic anhydride to produce N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide.
-
Oxidative Chlorination: The mercapto group is then oxidized and converted to a sulfonyl chloride by treatment with chlorine gas in an aqueous medium. This step yields 5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride.
-
Amination: Finally, the sulfonyl chloride is reacted with ammonia to form the sulfonamide, yielding acetazolamide.
Signaling Pathways and Logical Relationships
Mechanism of Action of Acetazolamide as a Carbonic Anhydrase Inhibitor
Acetazolamide exerts its therapeutic effects by inhibiting the enzyme carbonic anhydrase. This enzyme plays a crucial role in the reversible hydration of carbon dioxide to carbonic acid, which in turn dissociates into bicarbonate and hydrogen ions. By blocking this enzyme in various tissues, acetazolamide disrupts this fundamental physiological process, leading to its diuretic, antiglaucoma, and anticonvulsant effects.
Caption: Mechanism of action of Acetazolamide in the renal proximal tubule.
General Synthetic Workflow for 2,5-Disubstituted 1,3,4-Thiadiazoles
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles often follows a logical and convergent pathway, starting from readily available precursors. The following diagram illustrates a general experimental workflow.
References
A Theoretical Deep Dive into the Structure of 4-(1,3,4-Thiadiazol-2-yl)phenol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The molecule 4-(1,3,4-thiadiazol-2-yl)phenol, in particular, represents a fundamental structure within this class, combining the electron-rich thiadiazole ring with a phenolic moiety, a common feature in biologically active compounds. This technical guide provides a comprehensive overview of the theoretical studies on the structure of this compound and its derivatives, offering insights into its molecular geometry, electronic properties, and the computational methodologies employed in its investigation.
Molecular Structure and Geometry
Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure of 1,3,4-thiadiazole derivatives. These computational methods allow for the optimization of the molecular geometry, providing key data on bond lengths, bond angles, and dihedral angles. While specific theoretical data for the unsubstituted this compound is not extensively documented in the reviewed literature, the general structural features can be inferred from studies on closely related analogs.
The structure consists of a planar five-membered 1,3,4-thiadiazole ring connected to a phenol ring. The planarity of the thiadiazole ring is a characteristic feature, contributing to its aromaticity and stability. The linkage between the two rings allows for potential rotational freedom, which can be explored through dihedral angle calculations to identify the most stable conformation.
Table 1: Representative Theoretical Geometric Parameters for a Substituted 1,3,4-Thiadiazole Derivative (Illustrative Example)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S (Thiadiazole) | ~ 1.75 Å |
| C=N (Thiadiazole) | ~ 1.30 Å | |
| N-N (Thiadiazole) | ~ 1.38 Å | |
| C-C (Inter-ring) | ~ 1.48 Å | |
| Bond Angle | C-S-C (Thiadiazole) | ~ 88° |
| C-N-N (Thiadiazole) | ~ 115° | |
| Dihedral Angle | (Phenol Ring) - (Thiadiazole Ring) | Varies, near planar |
Note: The values presented are approximations based on typical DFT calculations for similar 1,3,4-thiadiazole structures and are for illustrative purposes only. Actual values for this compound would require a dedicated computational study.
Electronic Properties: A Window into Reactivity
The electronic properties of a molecule are crucial for understanding its reactivity, intermolecular interactions, and potential biological activity. Theoretical studies provide valuable insights into these aspects through the analysis of Frontier Molecular Orbitals (FMOs), Mulliken atomic charges, and Molecular Electrostatic Potential (MEP) maps.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For 1,3,4-thiadiazole derivatives, the HOMO is typically localized on the electron-rich phenol and thiadiazole rings, while the LUMO is distributed over the thiadiazole ring.
Mulliken Atomic Charges: The calculation of atomic charges provides a picture of the electron distribution within the molecule. In this compound, the nitrogen and sulfur atoms of the thiadiazole ring, as well as the oxygen atom of the phenol group, are expected to carry negative charges, indicating their potential to act as sites for electrophilic attack or hydrogen bonding.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this molecule, the area around the phenolic oxygen and the nitrogen atoms of the thiadiazole ring would be expected to show negative potential, making them likely sites for interaction with biological targets.
Experimental Protocols: Synthesis and Characterization
The theoretical understanding of this compound is complemented by experimental data from its synthesis and characterization.
General Synthesis of 1,3,4-Thiadiazole Derivatives
A common method for the synthesis of 2-amino-1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazides. For this compound, a plausible synthetic route would involve the reaction of 4-hydroxybenzoic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid. The general steps are:
-
Formation of Thiosemicarbazone: Reaction of an appropriate aldehyde or ketone with thiosemicarbazide.
-
Oxidative Cyclization: The resulting thiosemicarbazone undergoes oxidative cyclization to form the 1,3,4-thiadiazole ring.
Spectroscopic Characterization
The synthesized compounds are typically characterized using various spectroscopic techniques:
-
FT-IR Spectroscopy: To identify the functional groups present in the molecule. Characteristic peaks would include O-H stretching for the phenol group, N-H stretching if an amino group is present, C=N stretching of the thiadiazole ring, and C-S stretching.
-
NMR Spectroscopy (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms, respectively, which helps in confirming the molecular structure. The aromatic protons of the phenol and thiadiazole rings would show characteristic chemical shifts.
-
Mass Spectrometry: To determine the molecular weight of the compound and confirm its elemental composition.
Computational Methodology
The theoretical studies on 1,3,4-thiadiazole derivatives are predominantly carried out using DFT, a robust method for calculating the electronic structure of molecules.
-
Software: Gaussian suite of programs is a commonly used software package for these calculations.
-
Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely employed functional that provides a good balance between accuracy and computational cost.
-
Basis Set: The 6-311++G(d,p) basis set is frequently used, as it provides a flexible description of the electron distribution, including polarization and diffuse functions, which are important for describing systems with heteroatoms and potential hydrogen bonding.
The general workflow for a theoretical study of this nature is depicted in the following diagram.
Caption: Workflow for a typical theoretical study of a small molecule.
Conclusion and Future Directions
Theoretical studies provide an indispensable framework for understanding the structural and electronic nuances of this compound and its derivatives. While a dedicated computational investigation on the parent molecule is warranted to provide precise quantitative data, the existing literature on related compounds offers a solid foundation for predicting its properties. Future research could focus on performing a comprehensive theoretical analysis of this compound, including its vibrational spectra, and exploring its interactions with biological targets through molecular docking and molecular dynamics simulations. Such studies will undoubtedly contribute to the rational design of novel and more potent 1,3,4-thiadiazole-based therapeutic agents.
Solubility Profile of 4-(1,3,4-thiadiazol-2-yl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 4-(1,3,4-thiadiazol-2-yl)phenol, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates qualitative solubility information and presents a standardized experimental protocol for its determination.
Introduction
This compound is a molecule featuring a phenol group attached to a 1,3,4-thiadiazole ring. This chemical structure confers a range of biological activities, making it a valuable scaffold in medicinal chemistry. However, issues such as potentially poor aqueous solubility can present challenges in its development as a therapeutic agent. Understanding its solubility in various solvents is crucial for formulation, synthesis, purification, and in vitro screening processes.
Qualitative Solubility Data
Based on a review of synthetic procedures and biological studies involving this compound and structurally related compounds, a qualitative assessment of its solubility has been compiled. The compound is generally soluble in polar aprotic and polar protic solvents, which are commonly used for its synthesis, purification (recrystallization), and in biological assays.
| Solvent | Solubility Classification | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Frequently used as a solvent for creating stock solutions for biological testing of thiadiazole derivatives. |
| Dimethylformamide (DMF) | Soluble | Often used as a reaction solvent for the synthesis of thiadiazole compounds, indicating good solubility. |
| Ethanol | Soluble | Commonly used for the recrystallization of this compound and related structures, suggesting moderate to good solubility, particularly at elevated temperatures. |
| Methanol | Soluble | Employed in both synthesis and purification processes of similar thiadiazole derivatives. The free thiadiazole ligands are noted to be soluble in methanol. |
| Acetone | Soluble | Mentioned as a solvent for related 5-phenyl-1,3,4-thiadiazole-2-amine derivatives. |
| Water | Sparingly Soluble | The presence of the polar phenol group suggests some water solubility, but the heterocyclic and benzene rings likely limit it. Poor aqueous solubility is a noted challenge for some thiadiazole-based compounds in drug development. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Likely Poorly Soluble | While one source mentions "balanced solubility in polar and nonpolar solvents," the predominantly polar nature of the molecule suggests that solubility in non-polar solvents is likely to be low. This would typically be determined experimentally for confirmation. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the saturation shake-flask method. This protocol provides a reliable and reproducible means of measuring thermodynamic solubility.
3.1. Materials and Equipment
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or incubator shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
3.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours. A preliminary time-course study can be conducted to determine the minimum time to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, separate the solid and liquid phases. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter. Ensure the filter material is compatible with the solvent and does not adsorb the compound.
-
-
Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the shake-flask method for determining solubility.
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
While quantitative solubility data for this compound remains to be systematically published, qualitative evidence indicates its solubility in common polar organic solvents. For drug development and research purposes, it is imperative to determine its solubility quantitatively. The provided shake-flask experimental protocol offers a robust and standardized methodology for obtaining this critical physicochemical data. Such empirical data will be invaluable for guiding formulation strategies, optimizing reaction conditions, and ensuring the reliability of biological screening results.
An In-depth Technical Guide on the Thermal Stability of 4-(1,3,4-thiadiazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Thermal Stability of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry due to its diverse biological activities. The thermal stability of these compounds is a critical parameter for drug development, influencing storage, formulation, and manufacturing processes. Generally, the 1,3,4-thiadiazole ring is considered to be a stable aromatic system.[1] Thermal decomposition of 1,3,4-thiadiazoles typically occurs at elevated temperatures. The fragmentation patterns upon thermolysis can be complex, often involving cleavage of the N-N and C-S bonds within the heterocyclic ring.[2]
Quantitative Thermal Data
Specific TGA and DSC data for 4-(1,3,4-thiadiazol-2-yl)phenol could not be located in the surveyed scientific literature. However, the melting points of several related 1,3,4-thiadiazole derivatives provide an indication of their general thermal stability. A higher melting point often correlates with greater thermal stability in a series of related compounds.
| Compound Name | Melting Point (°C) |
| 4-(5-Amino-[2][3][4]thiadiazol-2-yl)-phenol | 320 |
| 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | 229-230 |
| 4-((4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl)diazenyl)phenol | 213-215 |
| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol | 112-116 |
Note: The significant variation in melting points highlights the influence of different substituents on the thermal properties of the 1,3,4-thiadiazole core.
Experimental Protocols for Thermal Analysis
To determine the precise thermal stability of this compound, the following standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
3.1. Thermogravimetric Analysis (TGA)
-
Objective: To measure the change in mass of the sample as a function of temperature, identifying decomposition temperatures and volatile components.
-
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).
-
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum pan.
-
Experimental Conditions:
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. Key parameters to be determined include the onset temperature of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tpeak), which is identified from the peak of the derivative thermogravimetric (DTG) curve.
-
3.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting point, glass transitions, and other thermal events.
-
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).
-
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Temperature Program: A heat-cool-heat cycle is often employed. For instance, the sample is heated from ambient temperature to a temperature above its expected melting point (e.g., 200-350 °C) at a constant rate (e.g., 10 °C/min), then cooled back to ambient temperature, and reheated. This helps to erase the thermal history of the sample.
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined from the peak of the endothermic event. Other thermal transitions, such as solid-solid transitions or the onset of decomposition, can also be identified.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.
Caption: Workflow for Thermal Stability Assessment.
Expected Thermal Decomposition Pathway
Based on the general behavior of 1,3,4-thiadiazoles, the thermal decomposition of this compound at high temperatures is expected to proceed through the cleavage of the heterocyclic ring.
Caption: General Decomposition Pathway.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 3. Thermochemical investigation of three 5-R-thio-1,3,4-thiadiazole derivatives: R = methyl, ethyl [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 4-(1,3,4-Thiadiazol-2-yl)phenol as a Corrosion Inhibitor for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole ring is a key heterocyclic motif in medicinal chemistry and has demonstrated significant potential in materials science due to the presence of nitrogen and sulfur heteroatoms, which act as adsorption centers on metal surfaces.[2][3] These compounds form a protective film that mitigates the corrosive effects of aggressive media.[2][4]
Overview of Corrosion Inhibition
Thiadiazole derivatives function as corrosion inhibitors by adsorbing onto the metal surface, creating a barrier that impedes the electrochemical processes of corrosion.[2][4] This adsorption can be a combination of physical (electrostatic) and chemical interactions between the inhibitor molecule and the metal surface. The efficiency of these inhibitors is influenced by their concentration, the temperature, and the nature of the corrosive environment.[1][4]
Quantitative Data Presentation
The following tables summarize the corrosion inhibition performance of N-(phenol-p-ylmethylene)-2-amino-5-ethyl-1,3,4-thiadiazole (PAT) on mild steel in a 1 M HCl solution.[1]
Table 1: Potentiodynamic Polarization Data for PAT at 0.5 mM Concentration [1]
| Parameter | Blank (1 M HCl) | 0.5 mM PAT in 1 M HCl |
| Corrosion Potential (Ecorr) | -285 mV | -376 mV to -464 mV |
| Corrosion Current Density (Icorr) | Not Specified | Significantly Reduced |
| Inhibition Efficiency (IE%) | - | > 90% (at optimal dose) |
Table 2: Influence of Temperature on the Performance of PAT (0.5 mM) [1]
| Temperature (°C) | Inhibition Efficiency (IE%) |
| 30 | High |
| 40 | Decreased |
| 50 | Further Decreased |
| 60 | Significantly Decreased |
Note: The original research article should be consulted for precise values of Icorr and the corresponding inhibition efficiencies at different temperatures.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard practices reported in the literature for evaluating corrosion inhibitors.[1][2][5][6]
Synthesis of a Representative Phenol-Substituted Thiadiazole
A general method for synthesizing thiadiazole derivatives involves the cyclization of a carboxylic acid derivative with thiosemicarbazide.[2][5] For N-(phenol-p-ylmethylene)-2-amino-5-ethyl-1,3,4-thiadiazole (PAT), the synthesis involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with p-hydroxybenzaldehyde.[1]
Protocol:
-
Dissolve 2-amino-5-ethyl-1,3,4-thiadiazole in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of p-hydroxybenzaldehyde to the solution.
-
Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).
-
Reflux the mixture for a specified period (e.g., 4-6 hours), monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash it with a cold solvent to remove impurities, and dry it under a vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain the pure compound.
-
Characterize the synthesized compound using techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[2]
Electrochemical Measurements
Electrochemical studies are crucial for determining the inhibition efficiency and understanding the mechanism of action.[6] These experiments are typically performed using a three-electrode cell setup with the mild steel specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[6]
3.2.1. Potentiodynamic Polarization (PDP)
This technique measures the current response of the working electrode to a controlled change in potential.
Protocol:
-
Immerse the prepared mild steel electrode in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at various concentrations.
-
Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic value to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[6]
-
Plot the resulting current density (log I) versus the electrode potential (E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
3.2.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
Protocol:
-
Immerse the mild steel electrode in the test solution (with and without inhibitor) and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
The Nyquist plot for an effective inhibitor will typically show a larger semicircle, indicating an increase in the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Weight Loss Measurements
This is a simple and straightforward method to determine the corrosion rate and inhibition efficiency.
Protocol:
-
Prepare pre-weighed mild steel coupons of known dimensions.
-
Immerse the coupons in the corrosive solution with and without different concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, clean them according to standard procedures (e.g., using a specific inhibitor solution to remove corrosion products, followed by rinsing with distilled water and acetone), and dry them.
-
Weigh the coupons again to determine the weight loss.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations: CR = (Weight Loss) / (Surface Area x Time) IE% = [(CRblank - CRinh) / CRblank] x 100 where CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively.
Visualizations
Proposed Corrosion Inhibition Mechanism
The following diagram illustrates the proposed mechanism of how a phenol-substituted 1,3,4-thiadiazole inhibitor protects a mild steel surface from corrosion in an acidic medium.
Caption: Proposed mechanism of corrosion inhibition on a mild steel surface.
Experimental Workflow for Inhibitor Evaluation
This workflow outlines the key steps involved in the evaluation of a potential corrosion inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. oipub.com [oipub.com]
- 5. ijrdo.org [ijrdo.org]
- 6. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-(1,3,4-thiadiazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-(1,3,4-thiadiazol-2-yl)phenol, a heterocyclic compound with significant interest in medicinal chemistry due to the diverse biological activities associated with the 1,3,4-thiadiazole scaffold. The protocol outlines a straightforward and efficient method involving the acid-catalyzed cyclization of 4-hydroxybenzoic acid and thiosemicarbazide. This application note includes comprehensive methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to facilitate replication and further investigation by researchers in drug discovery and development.
Introduction
The 1,3,4-thiadiazole ring is a prominent feature in a wide array of pharmacologically active compounds, exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties. The incorporation of a phenol moiety can further enhance the biological activity and provide a handle for further structural modifications. The synthesis of this compound, also known as 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol, is a key step in the development of novel therapeutic agents. The presented protocol is a reliable method for obtaining this valuable scaffold.
Experimental Protocol
This protocol details the synthesis of this compound from 4-hydroxybenzoic acid and thiosemicarbazide using concentrated sulfuric acid as a catalyst and dehydrating agent. An alternative method using phosphorus oxychloride is also described.
Materials and Reagents:
-
4-Hydroxybenzoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)
-
Ethanol
-
Crushed Ice
-
Ammonia solution or Potassium Hydroxide solution
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure: Acid-Catalyzed Cyclization
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxybenzoic acid (0.1 mol, 13.81 g) and thiosemicarbazide (0.1 mol, 9.11 g) in 100 mL of ethanol.[1]
-
Acid Addition: While stirring, slowly and carefully add concentrated sulfuric acid (5 mL) to the mixture.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain for 1.5-2 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the flask to room temperature and pour the contents slowly onto crushed ice with constant stirring.
-
Precipitation and Neutralization: A solid precipitate will form. Neutralize the mixture with a concentrated ammonia solution until a pH of approximately 4 is reached.[2]
-
Filtration and Washing: Filter the precipitate using a Buchner funnel, wash thoroughly with cold water to remove any residual acid and inorganic salts.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.[2]
-
Drying: Dry the purified product in a vacuum oven.
Alternative Procedure using Phosphorus Oxychloride:
-
Reaction Setup: In a round-bottom flask, carefully mix 4-hydroxybenzoic acid (10 mmol) and thiosemicarbazide (10 mmol, 0.95 g).[3]
-
Reagent Addition: Add phosphorus oxychloride (10 mmol, 5 mL) dropwise to the mixture with cooling.[3]
-
Reflux: Reflux the mixture for 3 hours.[3]
-
Work-up: After cooling, carefully add 25 mL of distilled water dropwise.
-
Hydrolysis: Reflux the mixture for an additional 4 hours to ensure complete hydrolysis of the reaction intermediates.[3]
-
Neutralization and Isolation: Cool the mixture and neutralize with a potassium hydroxide solution. Filter the resulting precipitate, wash with distilled water, and dry.[3]
-
Purification: Recrystallize the product from ethanol.[3]
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that the exact values may vary depending on the specific reaction conditions and purification efficiency.
| Parameter | Value | Reference |
| Yield | 41-70% | [2] |
| Melting Point | >360 °C | [4] |
| Appearance | Off-white to pale orange powder | [1][4] |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.19 (s, 1H, COOH), 11.8 (s, 1H, NH), 7.5-7.8 (m, 4H, Ar-H), 7.2 (s, 2H, NH₂) | [4] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 168.0 (C=S), 160.0 (C-OH), 158.0 (C-N), 131.0, 125.0, 115.0 (Ar-C) | |
| IR (KBr, cm⁻¹) | 3390-3180 (NH₂), 1620-1640 (C=N), 1226 (C=S) | [3][4] |
Note: Spectroscopic data is based on similar structures and may require experimental confirmation for the specific target compound.
Experimental Workflow
The synthesis of this compound proceeds through the formation of an intermediate N-(4-hydroxybenzoyl)hydrazine-1-carbothioamide (4-hydroxybenzoyl thiosemicarbazide), which then undergoes intramolecular cyclization and dehydration to yield the final 1,3,4-thiadiazole product.
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for 4-(1,3,4-Thiadiazol-2-yl)phenol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-(1,3,4-thiadiazol-2-yl)phenol in various domains of materials science. The information is curated for professionals engaged in research and development.
Application Note 1: Corrosion Inhibition
The heterocyclic compound this compound and its derivatives are promising corrosion inhibitors, particularly for mild steel in acidic environments.[1][2][3][4][5] The thiadiazole ring, containing sulfur and nitrogen atoms, facilitates the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents.[1][3]
The mechanism of inhibition involves the blocking of active corrosion sites on the metal surface. This is achieved through the interaction of the lone pair of electrons on the nitrogen and sulfur atoms of the thiadiazole ring with the vacant d-orbitals of iron.[3] This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding), and generally follows the Langmuir adsorption isotherm.[3][4][5] Thiadiazole derivatives have been shown to act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process.[2][5]
Quantitative Data: Corrosion Inhibition Efficiency of Thiadiazole Derivatives
The following table summarizes the corrosion inhibition efficiency of various thiadiazole derivatives on mild steel in acidic solutions, as determined by electrochemical studies.
| Inhibitor | Concentration (mM) | Medium | Inhibition Efficiency (%) | Reference |
| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) | 0.5 | 1 M HCl | 94.6 | [3] |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | 0.005 M | 0.5 M H₂SO₄ | Not specified, but noted as effective | [1] |
| 2,5-bis(4-pyridyl)-1,3,4-thiadiazole | >0.2 | 1 M HCl | 92 | [4] |
| 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole | Not specified | 0.5 M H₂SO₄ | Not specified, but noted as more efficient than in HCl | [5] |
| (4-Dimethylamino-benzylidene)-[6][7][8]thiadiazol-2-yl-amine) | 0.5 | 1.0 M HCl | 91 | [9] |
Experimental Protocol: Evaluation of Corrosion Inhibition using Electrochemical Impedance Spectroscopy (EIS)
This protocol outlines the procedure for assessing the corrosion inhibition performance of this compound on mild steel in an acidic medium using EIS.
1. Materials and Equipment:
-
Mild steel coupons (working electrode)
-
Platinum or graphite rod (counter electrode)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)
-
Corrosion cell
-
Potentiostat/Galvanostat with EIS capability
-
Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)
-
This compound (inhibitor)
-
Acetone, ethanol, and deionized water for cleaning
-
Abrasive paper (e.g., silicon carbide, various grits)
2. Preparation of Mild Steel Electrodes:
-
Mechanically polish the mild steel coupons with a series of abrasive papers of decreasing grit size to achieve a mirror-like finish.
-
Degrease the polished coupons by sonicating in acetone and ethanol.
-
Rinse thoroughly with deionized water and dry in a stream of warm air.
-
The prepared electrode should be used immediately to avoid oxidation.
3. Electrochemical Measurements:
-
Assemble the three-electrode corrosion cell with the prepared mild steel coupon as the working electrode, a platinum rod as the counter electrode, and an SCE as the reference electrode.
-
Fill the cell with the corrosive medium (e.g., 1 M HCl) without the inhibitor.
-
Allow the system to stabilize by immersing the working electrode in the solution for a predetermined time (e.g., 30-60 minutes) until a stable open-circuit potential (OCP) is reached.
-
Perform the EIS measurement over a frequency range of 100 kHz to 10 mHz with a small amplitude sinusoidal voltage (e.g., 10 mV) at the OCP.[10]
-
Repeat the measurement with different concentrations of this compound added to the corrosive medium.
4. Data Analysis:
-
The obtained EIS data is typically represented as Nyquist and Bode plots.
-
Model the impedance data using an equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The inhibition efficiency (IE%) can be calculated from the charge transfer resistance values using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
Caption: Workflow for evaluating corrosion inhibition.
Application Note 2: High-Performance Polymers
The incorporation of heterocyclic rings, such as 1,3,4-thiadiazole, into polymer backbones is a known strategy to enhance their thermal and mechanical properties. The rigid and thermally stable nature of the thiadiazole ring can lead to polymers with higher glass transition temperatures (Tg), improved thermal stability, and better mechanical strength.[11] Aromatic polyamides, in particular, can benefit from the introduction of such moieties.[11][12]
Quantitative Data: Thermal Properties of Thiadiazole-Containing Polyamides
The following table presents thermal data for polyamides containing different thiadiazole and aromatic units, illustrating the impact of the heterocyclic ring on thermal stability.
| Polymer Structure | TGA 10% Weight Loss (°C) | Inherent Viscosity (dL/g) | Reference |
| Polyamide from 5-(4-acetoxybenzoylamino)isophthaloyl chloride and m-phenylenediamine | >300 | 0.672 | [11] |
| Polyamide from 5-(4-acetoxybenzoylamino)isophthaloyl chloride and 4,4'-oxydianiline | >300 | 0.472 | [11] |
| Polyamide from 5-(3-acetoxybenzoylamino)isophthaloyl chloride and 4,4'-oxydianiline | >300 | 0.448 | [11] |
| Polyamide from 5-(4-acetoxybenzoylamino)isophthaloyl chloride and 4,4'-diaminodiphenylsulphone | >300 | 0.575 | [11] |
Experimental Protocol: Synthesis of a Polyamide Containing this compound
This protocol provides a general method for the synthesis of a polyamide via low-temperature solution polycondensation of a diamine monomer (for this example, we will use a generic aromatic diamine) with an acid chloride derived from a dicarboxylic acid, with this compound incorporated as a comonomer.
1. Materials and Equipment:
-
4-(5-amino-1,3,4-thiadiazol-2-yl)phenol
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Terephthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Nitrogen gas supply
-
Three-necked flask with a mechanical stirrer and nitrogen inlet/outlet
-
Ice bath
2. Synthesis Procedure:
-
In a dry three-necked flask under a nitrogen atmosphere, dissolve 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol and the aromatic diamine in anhydrous NMP.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add terephthaloyl chloride to the stirred solution.
-
Add anhydrous pyridine to the reaction mixture to neutralize the HCl byproduct.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours and then at room temperature for 12-24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Filter the fibrous polymer, wash it thoroughly with methanol and water, and then dry it in a vacuum oven at 80-100 °C.
3. Characterization:
-
The polymer structure can be confirmed using FTIR and NMR spectroscopy.
-
The thermal properties (Tg, decomposition temperature) can be determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
The molecular weight can be estimated from inherent viscosity measurements.
Caption: Synthesis of a thiadiazole-containing polyamide.
Application Note 3: Organic Optoelectronic Materials
Thiadiazole derivatives are known for their electron-withdrawing nature, which makes them suitable candidates for use in organic electronic devices, particularly as electron-transporting materials or as components of emitters in Organic Light-Emitting Diodes (OLEDs).[13][14] The incorporation of a thiadiazole moiety into a conjugated molecule can tune its electronic and photophysical properties. While specific applications of this compound in OLEDs are not detailed in the provided search results, its structure suggests potential. The phenol group can be functionalized to attach other chromophores or to improve solubility and film-forming properties.
A common strategy in OLED material design is to create donor-π-acceptor (D-π-A) structures. In such a molecule, the thiadiazole unit could act as the acceptor part.
Experimental Workflow: Fabrication of a Solution-Processed OLED Device
This workflow outlines the general steps for fabricating a simple solution-processed OLED to test the performance of a new material derived from this compound.
1. Materials and Equipment:
-
ITO-coated glass substrates
-
Hole-injection layer (HIL) material (e.g., PEDOT:PSS)
-
Emissive layer (EML) material (the novel thiadiazole derivative)
-
Electron-transport layer (ETL) material (e.g., TPBi)
-
Cathode material (e.g., LiF/Al)
-
Organic solvents for dissolving the layers
-
Spin coater
-
Thermal evaporator
-
Glove box with a nitrogen atmosphere
2. Device Fabrication:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use.
-
HIL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal it.
-
EML Deposition: Dissolve the synthesized emissive material (derived from this compound) in a suitable organic solvent and spin-coat it on top of the HIL. Anneal the film.
-
ETL and Cathode Deposition: Transfer the substrate to a thermal evaporator inside a glove box. Sequentially deposit the ETL, a thin layer of LiF, and the aluminum cathode under high vacuum.
3. Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLED are measured using a source meter and a photometer.
-
The electroluminescence (EL) spectrum is recorded to determine the emission color.
-
The external quantum efficiency (EQE) and power efficiency are calculated from the J-V-L data.
Caption: Workflow for OLED fabrication.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijcsi.pro [ijcsi.pro]
- 7. researchgate.net [researchgate.net]
- 8. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 9. researchgate.net [researchgate.net]
- 10. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 11. Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)s nanoparticles containing pendant substituted bezamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrochemical Studies of 4-(1,3,4-thiadiazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the electrochemical studies of 4-(1,3,4-thiadiazol-2-yl)phenol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct electrochemical data for this specific molecule, this document outlines established protocols for the synthesis and electrochemical analysis of structurally similar phenolic and thiadiazole-containing compounds. The provided methodologies for cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS) serve as a foundational guide for researchers to investigate its redox properties and potential applications, such as antioxidant activity.
Introduction
The 1,3,4-thiadiazole ring is a key structural motif in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a phenol group into this heterocyclic system in this compound suggests the potential for interesting electrochemical behavior, particularly concerning its antioxidant capabilities. The phenolic hydroxyl group is a well-known electroactive moiety, capable of undergoing oxidation. Electrochemical techniques are powerful tools for characterizing the redox behavior of such molecules, providing insights into their reaction mechanisms, electron transfer kinetics, and potential as antioxidants or electroactive materials.
Synthesis Protocol
A plausible synthetic route to this compound involves the cyclization of a thiosemicarbazide derivative of 4-hydroxybenzoic acid. The following protocol is adapted from established methods for the synthesis of similar 1,3,4-thiadiazole compounds.[2]
2.1. Materials
-
4-hydroxybenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or a similar dehydrating agent
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
2.2. Procedure
-
Formation of the Thiosemicarbazide Intermediate: A mixture of 4-hydroxybenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is refluxed in a suitable solvent, such as ethanol, to form the corresponding acyl thiosemicarbazide.
-
Cyclization: The resulting acyl thiosemicarbazide intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride. The reaction mixture is typically heated to drive the intramolecular cyclization and formation of the 1,3,4-thiadiazole ring.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled and neutralized with a base, such as sodium bicarbonate solution. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound.
Electrochemical Analysis Protocols
The following protocols describe standard electrochemical techniques that can be applied to study the redox properties of this compound.
3.1. General Setup
-
Potentiostat/Galvanostat: A standard electrochemical workstation.
-
Electrochemical Cell: A three-electrode cell setup.
-
Working Electrode: Glassy carbon electrode (GCE) is recommended for its wide potential window and inertness.[3]
-
Reference Electrode: Ag/AgCl (saturated KCl) electrode.
-
Counter Electrode: A platinum wire or graphite rod.
-
Supporting Electrolyte: A solution of a non-electroactive salt (e.g., 0.1 M phosphate buffer solution (PBS), Britton-Robinson buffer, or an organic salt like tetrabutylammonium perchlorate in an organic solvent) to ensure conductivity. The choice of pH and solvent will depend on the specific properties being investigated.[4]
3.2. Cyclic Voltammetry (CV) Protocol
Cyclic voltammetry is a fundamental technique for probing the redox behavior of a compound. It provides information on the oxidation and reduction potentials, the reversibility of the electron transfer process, and the stability of the electrogenerated species.[4][5]
-
Preparation: Polish the GCE with alumina slurry, rinse thoroughly with deionized water and the supporting electrolyte, and dry.
-
Blank Scan: Record the cyclic voltammogram of the supporting electrolyte alone to establish the background current.
-
Sample Analysis: Add a known concentration of this compound to the electrochemical cell.
-
Data Acquisition: Scan the potential from an initial value (e.g., -0.2 V) to a final value (e.g., +1.2 V) and back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
Data Interpretation: The resulting voltammogram will show peaks corresponding to the oxidation and/or reduction of the analyte. The peak potential (Ep) and peak current (Ip) are key parameters. The effect of scan rate on the peak currents and potentials can provide insights into the reaction mechanism.[6]
3.3. Differential Pulse Voltammetry (DPV) Protocol
DPV is a more sensitive technique than CV and is well-suited for quantitative analysis and resolving overlapping peaks.[7][8]
-
Preparation: Follow the same electrode preparation steps as for CV.
-
Blank Scan: Record the DPV of the supporting electrolyte.
-
Sample Analysis: Add the sample to the cell.
-
Data Acquisition: Apply a series of voltage pulses superimposed on a linear potential ramp. The current is sampled before and at the end of each pulse, and the difference is plotted against the potential.[8]
-
Data Interpretation: DPV produces well-defined peaks with peak heights proportional to the concentration of the analyte, making it suitable for determining detection limits.[7]
3.4. Electrochemical Impedance Spectroscopy (EIS) Protocol
EIS is used to study the kinetics of electron transfer and the interfacial properties of the electrode-electrolyte system.[9][10]
-
Preparation: Prepare the electrode and cell as described above.
-
Data Acquisition: Apply a small amplitude AC voltage at a range of frequencies to the system at a specific DC potential (often the formal potential of the redox couple).
-
Data Interpretation: The impedance data is typically represented as a Nyquist plot. This data can be fitted to an equivalent circuit model to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl), which provide information about the electron transfer kinetics and the electrode-solution interface.[9]
Application: Antioxidant Activity Assessment
The phenolic moiety in this compound suggests its potential as an antioxidant. Cyclic voltammetry is a rapid and effective method for evaluating the antioxidant capacity of compounds.[3][11]
4.1. Principle
The antioxidant activity is related to the ease with which a compound can be oxidized. A lower (less positive) oxidation potential indicates a stronger antioxidant capacity, as the compound can more readily donate an electron to neutralize free radicals.[3]
4.2. Protocol
-
Reference Antioxidant: Record the cyclic voltammogram of a standard antioxidant, such as ascorbic acid or gallic acid, under the same experimental conditions.
-
Sample Analysis: Record the cyclic voltammogram of this compound.
-
Comparison: Compare the onset oxidation potential or the anodic peak potential of the sample to that of the reference antioxidant. A lower potential suggests a higher antioxidant activity.
Data Presentation
As no specific experimental data for this compound is available in the literature, the following tables present hypothetical data to illustrate how the results of the proposed electrochemical studies could be structured.
Table 1: Hypothetical Cyclic Voltammetry Data for this compound (TDP) and a Reference Antioxidant (Gallic Acid).
| Compound | Anodic Peak Potential (Epa) (V vs. Ag/AgCl) | Cathodic Peak Potential (Epc) (V vs. Ag/AgCl) | Peak Separation (ΔEp) (mV) |
| TDP | +0.65 | +0.58 | 70 |
| Gallic Acid | +0.45 | +0.39 | 60 |
Table 2: Hypothetical Differential Pulse Voltammetry Data for Quantitative Analysis of this compound (TDP).
| Concentration of TDP (µM) | Peak Current (µA) |
| 1 | 0.5 |
| 5 | 2.5 |
| 10 | 5.1 |
| 20 | 10.2 |
| 50 | 25.5 |
Table 3: Hypothetical Electrochemical Impedance Spectroscopy Parameters.
| Redox Couple | Charge Transfer Resistance (Rct) (Ω) | Double-Layer Capacitance (Cdl) (µF) |
| Fe(CN)₆³⁻/⁴⁻ (bare GCE) | 250 | 15 |
| Fe(CN)₆³⁻/⁴⁻ (TDP modified GCE) | 180 | 20 |
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Simple Cyclic Voltammetry (CV) and DPPH Assays for the Determination of Antioxidant Capacity of Active Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. Electrochemical Sensor for Determination of Various Phenolic Compounds in Wine Samples Using Fe3O4 Nanoparticles Modified Carbon Paste Electrode [mdpi.com]
- 7. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]
- 8. openaccesspub.org [openaccesspub.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antioxidant Activity of Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for evaluating the in vitro antioxidant activity of thiadiazole derivatives. The methodologies outlined are essential for the screening and characterization of novel antioxidant compounds in the field of drug discovery and development.
Introduction
Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] A key aspect of their therapeutic potential lies in their antioxidant capacity, which involves the scavenging of harmful free radicals and the modulation of cellular oxidative stress pathways.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases.
The evaluation of the antioxidant activity of thiadiazole derivatives is a critical step in the identification of lead compounds for the development of new therapeutic agents. This application note details the protocols for three widely used in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[3] The decrease in absorbance is proportional to the radical scavenging activity of the compound.[4]
Materials:
-
Thiadiazole derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (or Trolox) as a standard
-
96-well microplate
-
Microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.
-
Preparation of Test Samples: Dissolve the thiadiazole derivatives in methanol or DMSO to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Preparation of Standard: Prepare a stock solution of ascorbic acid (or Trolox) in methanol and dilute to the same concentrations as the test samples.
-
Assay:
-
In a 96-well microplate, add 180 µL of the DPPH solution to each well.
-
Add 20 µL of the different concentrations of the test samples or the standard to the respective wells.
-
For the blank, add 20 µL of the solvent (methanol or DMSO) to a well containing 180 µL of the DPPH solution.
-
For the control, add 20 µL of the test sample solvent to 180 µL of methanol (without DPPH).
-
-
Incubation and Measurement: Incubate the microplate in the dark at room temperature for 30-60 minutes.[4][5] After incubation, measure the absorbance at 517 nm using a microplate reader.[4]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 Where Abs_blank is the absorbance of the blank and Abs_sample is the absorbance of the test sample.
-
IC50 Value: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The extent of decolorization is proportional to the antioxidant activity.
Materials:
-
Thiadiazole derivatives
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Trolox (or Ascorbic acid) as a standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
-
Preparation of Test Samples and Standard: Prepare stock solutions and serial dilutions of the thiadiazole derivatives and the standard (Trolox) as described in the DPPH assay protocol.
-
Assay:
-
In a 96-well microplate, add 200 µL of the diluted ABTS•+ solution to each well.
-
Add 5-10 µL of the different concentrations of the test samples or the standard to the respective wells.
-
-
Incubation and Measurement: Incubate the microplate at room temperature for 5-6 minutes.[6] Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ solution without the sample and Abs_sample is the absorbance of the reaction mixture with the sample.
-
Trolox Equivalent Antioxidant Capacity (TEAC): The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.[7]
Materials:
-
Thiadiazole derivatives
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) as a standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Preparation of Test Samples and Standard:
-
Prepare stock solutions and serial dilutions of the thiadiazole derivatives in a suitable solvent.
-
Prepare a series of aqueous solutions of ferrous sulfate of known concentrations (e.g., 100 to 1000 µM) to be used as a standard curve.
-
-
Assay:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the different concentrations of the test samples or the standard ferrous sulfate solutions to the respective wells.
-
-
Incubation and Measurement: Incubate the microplate at 37°C for 4-30 minutes.[9] Measure the absorbance at 593 nm using a microplate reader.[9]
-
Calculation: The antioxidant capacity of the samples is determined from the standard curve of ferrous sulfate. The results are expressed as µM of Fe(II) equivalents or as FRAP value (in µmol of Fe²⁺ per gram of sample).
Data Presentation
The quantitative data obtained from the antioxidant assays should be summarized in clearly structured tables for easy comparison.
Table 1: DPPH Radical Scavenging Activity of Thiadiazole Derivatives
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| Derivative 1 | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| Derivative 2 | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| Ascorbic Acid | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 |
Table 2: ABTS Radical Cation Scavenging Activity of Thiadiazole Derivatives
| Compound | Concentration (µg/mL) | % Inhibition | TEAC (mM Trolox/mM compound) |
| Derivative 1 | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| Derivative 2 | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| Trolox | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Thiadiazole Derivatives
| Compound | Concentration (µg/mL) | Absorbance at 593 nm | FRAP Value (µM Fe(II) Equivalent) |
| Derivative 1 | 50 | ||
| 100 | |||
| Derivative 2 | 50 | ||
| 100 | |||
| Ferrous Sulfate | (Standard Curve) |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro assessment of antioxidant activity.
Caption: General workflow for antioxidant activity testing.
Potential Signaling Pathway: Nrf2-Mediated Antioxidant Response
Thiadiazole derivatives may exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular antioxidant defense mechanisms. A key pathway involved in this process is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[10][11][12]
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (such as some thiadiazole derivatives), Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. ijnrd.org [ijnrd.org]
- 4. [PDF] Methods for the determination of antioxidant activity of plant extracts in vitro | Semantic Scholar [semanticscholar.org]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zen-bio.com [zen-bio.com]
- 8. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidants | Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1,3,4-thiadiazol-2-yl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(1,3,4-thiadiazol-2-yl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound and its derivatives is the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.[1][2] For this specific compound, the reaction involves the condensation of 4-hydroxybenzoic acid with thiosemicarbazide.[3][4][5]
Q2: What is the general mechanism for this reaction?
The reaction proceeds via an acid-catalyzed cyclodehydration. The proposed mechanism starts with a nucleophilic attack by the nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid. This is followed by dehydration to form an intermediate, which then undergoes intramolecular cyclization through the attack of the sulfur atom on the carbonyl group. A final dehydration step leads to the formation of the aromatic 1,3,4-thiadiazole ring.[1]
Q3: What are the typical catalysts and reaction conditions used?
A variety of acidic catalysts are employed to facilitate the cyclization. These include strong mineral acids like concentrated sulfuric acid (H₂SO₄) and dehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and phosphorus pentachloride (PCl₅).[1][4][6][7] Reaction conditions can range from room temperature to reflux, depending on the chosen reagents.[4][6]
Q4: What kind of yields can I expect?
Yields for this synthesis can vary widely based on the chosen methodology. Traditional methods using strong acids like sulfuric acid or methanesulfonic acid may result in lower to moderate yields (15-50%).[1] However, optimized and modern procedures, such as solid-phase synthesis using phosphorus pentachloride or microwave-assisted methods, have reported significantly higher yields, sometimes exceeding 90%.[6][8][9]
Q5: How is the final product typically purified?
Purification is most commonly achieved through recrystallization.[3][10] Ethanol is a frequently used solvent for this purpose.[3][10] Other solvent systems, such as a mixture of N,N-dimethylformamide (DMF) and water, have also been reported for successful recrystallization.[6] Column chromatography using silica gel may also be employed for further purification if necessary.[11]
Troubleshooting Guide
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
Potential Causes:
-
Inefficient Dehydration: The cyclization reaction involves two dehydration steps. Incomplete removal of water can hinder the reaction's progress.
-
Suboptimal Catalyst: The choice and amount of acid catalyst are crucial. Some catalysts are more effective than others, but harsh conditions can also lead to side reactions.[1]
-
Reaction Temperature and Time: The reaction may not have reached completion due to insufficient heating or reaction time. Conversely, excessive heat can cause decomposition of reactants or products.
-
Side Reactions: Depending on the conditions, alternative cyclization pathways can occur, leading to byproducts like 1,2,4-triazole derivatives, especially in alkaline media.[12]
Solutions:
-
Choice of Catalyst: Switch to a more efficient dehydrating agent. While concentrated H₂SO₄ is common, reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can give better yields.[1][7] A solid-phase reaction using phosphorus pentachloride (PCl₅) has been shown to produce very high yields (over 91%).[6]
-
Optimize Reaction Conditions: Systematically vary the temperature and reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[4]
-
Microwave Synthesis: Consider using microwave-assisted synthesis. This technique can significantly reduce reaction times and often leads to higher yields and cleaner products.[8][9]
Q2: I am having difficulty isolating my product from the reaction mixture. What should I do?
Potential Cause:
-
Formation of Inorganic Salts: When using strong acids like H₂SO₄, neutralization with a base generates large quantities of inorganic salts. These salts can co-precipitate with the product, making filtration and purification challenging.[1]
Solutions:
-
Careful Neutralization: After the reaction, cool the mixture in an ice bath and slowly add a base (e.g., concentrated ammonia or sodium carbonate solution) to neutralize the acid until the pH is around 8.[3][6] This controlled precipitation can help separate the product more effectively.
-
Alternative Synthesis Method: Employ a method that avoids the formation of excessive salts. The solid-phase reaction with PCl₅ is advantageous as the post-reaction workup is simpler.[6]
-
Washing: Thoroughly wash the crude product with water after filtration to remove any remaining inorganic salts before proceeding with recrystallization.
Q3: My final product is impure, and I see multiple spots on the TLC plate. How can I address this?
Potential Causes:
-
Incomplete Reaction: The presence of starting materials (4-hydroxybenzoic acid or thiosemicarbazide) in the final product.
-
Formation of Byproducts: Strong acidic conditions can sometimes lead to the formation of undesired side products.
-
Decomposition: The phenolic group is sensitive and might decompose under harsh reaction conditions.
Solutions:
-
Monitor Reaction Completion: Use TLC to ensure all starting material has been consumed before stopping the reaction.
-
Optimize Recrystallization: Experiment with different solvent systems for recrystallization to effectively remove impurities. Common solvents include ethanol, or mixtures like DMF/water.[3][6]
-
Column Chromatography: If recrystallization is insufficient, purify the product using silica gel column chromatography. A typical eluent system is a mixture of hexane and ethyl acetate.[11]
-
Milder Conditions: Explore milder reaction conditions to minimize byproduct formation. For example, using polyphosphate ester (PPE) as a catalyst allows the reaction to proceed in a one-pot manner without toxic additives.[13]
Data Presentation
Table 1: Comparison of Synthetic Methods for 2-Amino-5-Substituted-1,3,4-Thiadiazoles
| Catalyst / Method | Reactants | Typical Conditions | Reported Yield (%) | Advantages / Disadvantages |
| Concentrated H₂SO₄ | Carboxylic Acid + Thiosemicarbazide | Reflux, 2-5 hours | 50-90[1][4] | Simple reagents; generates large amounts of inorganic salts, making isolation difficult.[1] |
| Methanesulfonic Acid | Thiosemicarbazide Derivatives | Reflux in Toluene | 15-31[1] | Low yields reported for certain substrates.[1] |
| Phosphorus Oxychloride (POCl₃) | Carboxylic Acid + Thiosemicarbazide | Reflux, 5 hours | Good Yields[1][14] | Effective dehydrating agent; toxic and requires careful handling. |
| Phosphorus Pentachloride (PCl₅) | Carboxylic Acid + Thiosemicarbazide | Solid-phase, Room Temp | >91[6] | High yield, mild conditions, simple workup, short reaction time.[6] |
| tert-Butyl Hydroperoxide (TBHP) | Aldehyde + Thiosemicarbazide | Room Temp, 4 hours | ~80[11] | Green chemistry approach, mild conditions.[11] |
| Microwave Irradiation | Aldehyde + Thiosemicarbazide Derivative | 180W, 2-3 min | 82[8][9] | Very fast reaction time, high yield, cost-effective.[8][9] |
| Polyphosphate Ester (PPE) | Carboxylic Acid + Thiosemicarbazide | One-pot | Good Yields[13] | Avoids toxic additives like POCl₃.[13] |
Experimental Protocols
Protocol 1: Classical Synthesis using Phosphorus Oxychloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place equimolar amounts of 4-hydroxybenzoic acid (e.g., 0.01 mol, 1.38 g) and thiosemicarbazide (e.g., 0.01 mol, 0.91 g).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (e.g., 8 mL) to the mixture.
-
Reflux: Heat the reaction mixture under reflux for approximately 4-5 hours. Monitor the progress of the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonia until the pH is basic.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Dry the crude product and recrystallize it from hot ethanol to obtain pure this compound.
Protocol 2: High-Yield Solid-Phase Synthesis using Phosphorus Pentachloride[6]
-
Mixing Reactants: In a dry reaction vessel, add thiosemicarbazide (A mol), 4-hydroxybenzoic acid (B mol), and phosphorus pentachloride (C mol) in a molar ratio of A:B:C = 1:(1 to 1.2):(1 to 1.2).
-
Grinding: Grind the solid mixture evenly at room temperature. Let the mixture stand until the reaction is complete (monitor by TLC).
-
Neutralization: Transfer the crude product to a beaker. Add a 5% sodium carbonate solution dropwise with stirring until the pH of the mixture reaches 8.0-8.2.
-
Isolation: Filter the resulting solid, which is the crude product.
-
Purification: Dry the filter cake and then recrystallize it from a suitable solvent, such as a 1:2 mixture of DMF and water, to yield the final product with high purity.[6]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 8. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(5-AMINO-[1,3,4]THIADIAZOL-2-YL)-PHENOL synthesis - chemicalbook [chemicalbook.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. researchgate.net [researchgate.net]
- 14. bu.edu.eg [bu.edu.eg]
stability issues of 4-(1,3,4-thiadiazol-2-yl)phenol in solution
Frequently Asked Questions (FAQs)
Q1: My solution of 4-(1,3,4-thiadiazol-2-yl)phenol has changed color (e.g., turned yellow or brown). What could be the cause?
A1: Discoloration of solutions containing phenolic compounds is often an indication of oxidation. The phenol group in this compound is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, high temperatures, or the presence of metal ions. This process can lead to the formation of colored quinone-like structures.
Q2: I am observing a decrease in the concentration of my this compound stock solution over time. What are the potential degradation pathways?
A2: The primary suspected degradation pathways for this compound in solution are:
-
Oxidation of the phenol group: This is a common pathway for phenols, leading to the formation of benzoquinones and other colored byproducts. This can be accelerated by basic pH, light, and the presence of oxidizing agents.
-
Photodegradation: Exposure to UV or even ambient light can induce degradation of the phenolic ring.
-
pH-dependent instability: The 1,3,4-thiadiazole ring can exhibit instability in basic (alkaline) conditions, potentially leading to ring opening or other rearrangements. The phenolic group is also more susceptible to oxidation at higher pH due to the formation of the more easily oxidized phenoxide ion.
Q3: What are the ideal storage conditions for solutions of this compound?
A3: To maximize stability, solutions of this compound should be:
-
Protected from light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended. For long-term storage, freezing is preferable.
-
Degassed or stored under an inert atmosphere: To minimize oxidation, solvents can be degassed prior to use, and the headspace of the vial can be flushed with an inert gas like argon or nitrogen.
-
Maintained at a slightly acidic to neutral pH: Given the potential for instability of the thiadiazole ring in basic conditions and increased oxidation of the phenol group at high pH, maintaining the solution at a pH below 7 is advisable.
Q4: Which solvents are recommended for dissolving this compound to ensure maximum stability?
A4: While specific solubility data is limited, polar aprotic solvents such as DMSO or DMF are commonly used for similar compounds. For aqueous buffers, ensure the pH is controlled and consider the addition of antioxidants. It is crucial to use high-purity, peroxide-free solvents.
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Solution
| Potential Cause | Troubleshooting Steps |
| Oxidation | 1. Prepare fresh solutions using deoxygenated solvents. 2. Add an antioxidant (e.g., ascorbic acid, BHT) to the solution, if compatible with your experimental setup. 3. Store the solution under an inert atmosphere (e.g., argon or nitrogen). |
| Photodegradation | 1. Work in a dimly lit area or use light-blocking containers. 2. Store solutions in amber vials or wrapped in foil. |
| High pH | 1. Measure the pH of your solution. 2. If basic, adjust the pH to a slightly acidic or neutral range using a suitable buffer, if your experiment allows. |
Issue 2: Inconsistent Experimental Results or Loss of Compound Activity
| Potential Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Prepare fresh stock solutions more frequently. 2. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and exposure to air. 3. Verify the concentration of the stock solution using a suitable analytical method (e.g., HPLC-UV) before each experiment. |
| Instability in experimental buffer | 1. Assess the stability of this compound in your experimental buffer over the time course of your experiment. 2. If instability is observed, consider modifying the buffer composition (e.g., adjusting pH, adding antioxidants). |
Data Presentation
Table 1: Inferred Factors Affecting the Stability of this compound in Solution
| Factor | Effect on Phenol Group | Effect on 1,3,4-Thiadiazole Ring | Overall Impact on Stability |
| pH | Increased oxidation rate at basic pH. | Potential for hydrolysis/rearrangement at basic pH.[1] | Decreased stability at basic pH. |
| Light (UV/Ambient) | Promotes photodegradation. | Generally stable, but some degradation possible. | Decreased stability. |
| Oxygen | Promotes oxidation.[2][3][4] | Generally stable. | Decreased stability. |
| Temperature | Increased degradation rate at higher temperatures. | Generally stable, but extreme heat can cause degradation. | Decreased stability at elevated temperatures. |
| Metal Ions | Can catalyze oxidation. | Can form complexes, potentially altering stability. | May decrease stability. |
| Oxidizing Agents | Rapid oxidation.[2][3][4] | Can lead to ring modification. | Significantly decreased stability. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution using HPLC-UV
Objective: To determine the stability of this compound in a specific solvent or buffer under various conditions (e.g., temperature, light exposure).
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the desired solvent or buffer.
-
Sample Preparation: Aliquot the stock solution into several vials for each condition to be tested (e.g., room temperature/light, room temperature/dark, 4°C/dark, -20°C/dark).
-
Time Zero (T0) Analysis: Immediately after preparation, analyze an aliquot from each set of conditions by HPLC-UV to determine the initial concentration and purity.
-
Incubation: Store the vials under the specified conditions.
-
Time Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours, and weekly thereafter), retrieve a vial from each condition and analyze its content by HPLC-UV.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
-
Monitor the appearance of new peaks in the chromatogram, which may indicate degradation products.
-
Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.
-
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Inferred degradation pathways for this compound.
References
Technical Support Center: Spectroscopic Analysis of Thiadiazole Compounds
Welcome to the technical support center for the spectroscopic analysis of thiadiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance for common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the spectroscopic analysis of your thiadiazole compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: Why are the peaks in my ¹H NMR spectrum broad?
A1: Peak broadening in the ¹H NMR spectrum of thiadiazole compounds can arise from several factors:
-
Poor Solubility: Your compound may not be fully dissolved in the NMR solvent. Insoluble particles can disrupt the magnetic field homogeneity, leading to broad signals.[1]
-
High Concentration: A sample that is too concentrated can lead to increased solution viscosity, which in turn can cause peak broadening.[1][2]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and that no paramagnetic materials have been introduced during synthesis or workup.
-
Chemical Exchange: Protons on your thiadiazole derivative that are involved in chemical exchange, such as amine (N-H) or hydroxyl (O-H) protons, can appear as broad signals. This is especially true if they are exchanging with residual water in the solvent. To confirm this, you can add a drop of D₂O to your sample; exchangeable protons will be replaced by deuterium, causing the peak to disappear or diminish.[1]
-
Presence of Rotamers: If your thiadiazole derivative has restricted rotation around a single bond, you might be observing multiple rotational isomers (rotamers) that are slowly interconverting on the NMR timescale. This can result in broad peaks. Acquiring the spectrum at a higher temperature can sometimes coalesce these signals into sharper peaks.[1]
Q2: I see an unexpected set of low-intensity signals in my ¹H NMR spectrum. What could be the cause?
A2: The presence of a minor set of signals can be due to the existence of isomers. For some thiadiazole derivatives, rotation around the bond connecting a substituent to the thiadiazole ring can be hindered, leading to the presence of different conformers or isomers in solution. The ratio of these isomers can be dependent on the solvent used.[3]
Q3: The chemical shifts of my compound seem to be very sensitive to the NMR solvent I use. Why is this?
A3: The nitrogen atoms in the thiadiazole ring and the overall electronic nature of the heterocycle make these compounds susceptible to solvent effects. Both solvent polarity and hydrogen bonding can significantly influence the electronic environment of the nuclei, leading to changes in chemical shifts.[4][5][6] An increase in solvent polarity can favor the delocalization of lone pair electrons from the sulfur atom into the ring, altering the shielding of the nitrogen and carbon atoms.[4][5][6]
Mass Spectrometry (MS)
Q1: Why is the molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum of my thiadiazole compound weak or absent?
A1: The stability of the molecular ion is a key factor. For some thiadiazole derivatives, particularly certain isomers like 1,2,3-thiadiazoles, the molecular ion can be unstable and readily undergo fragmentation. A common initial fragmentation pathway is the loss of a nitrogen molecule (N₂).[7] For other thiadiazoles, the fragmentation may be so rapid that the molecular ion is not observed. In such cases, look for fragment ions that correspond to logical losses from your expected structure.
Q2: I am observing an M+1 peak that is more intense than expected from isotopic abundances. What could be the reason?
A2: Some thiadiazole compounds have been reported to yield M+1 ions rather than molecular ions under normal source conditions in the mass spectrometer.[7] This can be due to protonation in the ion source.
Q3: What are the typical fragmentation patterns for thiadiazole compounds?
A3: Fragmentation is highly dependent on the specific isomer and substituents.
-
For 1,2,3-thiadiazoles , a primary fragmentation is often the elimination of a nitrogen molecule.[7]
-
For 1,3,4-thiadiazole derivatives, fragmentation often involves the cleavage of substituent groups and the subsequent breakdown of the heterocyclic ring.[3] Tandem mass spectrometry (MS/MS) experiments can be very useful in elucidating these fragmentation pathways.[3]
UV-Visible (UV-Vis) Spectroscopy
Q1: The absorbance of my thiadiazole solution is not stable and changes over time. What could be the issue?
A1: This could be due to several factors:
-
Aggregation: Some thiadiazole derivatives can form aggregates, such as dimers, in solution.[8] This process can be concentration-dependent and may alter the absorption spectrum.
-
pH Sensitivity: The electronic structure of thiadiazoles can be sensitive to the pH of the solution, especially if there are acidic or basic functional groups present. Protonation or deprotonation can lead to shifts in the absorption maxima.[9]
-
Degradation: Although generally stable, some thiadiazole compounds may be susceptible to degradation, particularly when exposed to light or reactive solvents.
Q2: I am observing unexpected absorption bands in the UV-Vis spectrum of my compound. What might be the cause?
A2: Unforeseen absorption bands can arise from:
-
Impurities: Ensure your sample is pure. Even small amounts of highly absorbing impurities can lead to significant unexpected peaks.
-
Solvent Effects: The polarity of the solvent can influence the electronic transitions, potentially causing shifts in absorption maxima or the appearance of new bands.
-
Tautomerism: Some substituted thiadiazoles can exist in different tautomeric forms, each with its own characteristic absorption spectrum. The equilibrium between these tautomers can be solvent-dependent.
Infrared (IR) Spectroscopy
Q1: My IR spectrum has very broad peaks, especially in the high-frequency region (>3000 cm⁻¹). What does this indicate?
A1: Broad absorption bands in the high-frequency region are often indicative of hydrogen bonding. If your thiadiazole compound has N-H or O-H groups, intermolecular or intramolecular hydrogen bonding can cause significant broadening of the stretching vibrations of these groups.[10]
Q2: I am having trouble identifying the characteristic peaks of the thiadiazole ring. What should I look for?
A2: The thiadiazole ring itself gives rise to several characteristic vibrations. Look for:
-
-C=N- stretching: A strong and sharp band typically appears around 1630 cm⁻¹.[10]
-
-C-S-C- stretching: Weak intensity bands below 660 cm⁻¹ can be attributed to the stretching of the C-S-C system within the ring.[10] The exact positions of these bands can be influenced by the substituents on the ring.
Data Presentation: Typical Spectroscopic Data for Thiadiazole Derivatives
The following tables summarize typical quantitative data for different classes of thiadiazole compounds. Note that the exact values will vary depending on the specific substituents and the solvent used.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton Type | Chemical Shift Range (ppm) | Reference(s) |
| NH Protons | 9.41 - 12.32 | [3][11] |
| Aromatic Protons | 7.20 - 8.43 | [11][12][13] |
| Aliphatic Protons | 2.06 - 4.58 | [11][12] |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon Type | Chemical Shift Range (ppm) | Reference(s) |
| Thiadiazole Ring Carbons | 153 - 181 | [6][13][14] |
| Aromatic Carbons | 117 - 147 | [12][13] |
| Aliphatic Carbons | 15 - 51 | [12] |
Table 3: Typical UV-Vis Absorption Maxima (λₘₐₓ, nm)
| Thiadiazole Type | Solvent | λₘₐₓ (nm) | Reference(s) |
| 1,3,4-Thiadiazole Derivatives | CHCl₃ | ~290 - 355 | [11] |
| 1,3,4-Thiadiazole Derivatives | Methanol | ~290, ~325 | [3] |
| Azo-substituted 1,3,4-Thiadiazoles | Various | ~358 - 410 | [6] |
Table 4: Characteristic IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference(s) |
| N-H Stretching | 3167 - 3385 | [4][15] |
| C-H Aromatic Stretching | ~3100 | [15] |
| C=O Stretching (Amide/Ester) | 1680 - 1702 | [4][11] |
| C=N Stretching (Thiadiazole Ring) | 1570 - 1630 | [4][10][11] |
| N-H Bending | ~1600 | [10] |
| C-S Stretching (Thiadiazole Ring) | Below 660 | [4][10] |
Experimental Protocols
Detailed methodologies for key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-25 mg of your thiadiazole compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[16]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16]
-
Ensure the sample is fully dissolved. You may need to gently warm or vortex the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[17]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity. Poor shimming can result in broad or distorted peaks.[1]
-
Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence).
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of your thiadiazole compound at a concentration of approximately 1 mg/mL in an HPLC-grade solvent (e.g., methanol, acetonitrile).[11][18]
-
Dilute this stock solution to a final concentration of 1-20 pmol/µL (typically around 1 µg/mL).[11]
-
Use volatile solvents and additives. Avoid non-volatile buffers like phosphates and borates. If necessary, use volatile additives like formic acid (0.1%) to aid protonation.[11]
-
Filter the final solution through a syringe filter (0.22 µm) to remove any particulates before injection.[11][19]
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in the appropriate mode (positive or negative ion mode), depending on the nature of your compound. Thiadiazoles with basic nitrogen atoms are typically analyzed in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, source temperature) to obtain a stable and intense signal.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation (for solid samples):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of your solid thiadiazole compound directly onto the center of the ATR crystal.[13]
-
Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[14]
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, clean the crystal surface thoroughly.[13]
-
Visualizations
General Workflow for Spectroscopic Analysis of a Novel Thiadiazole Compound
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jascoinc.com [jascoinc.com]
- 11. vanderbilt.edu [vanderbilt.edu]
- 12. longdom.org [longdom.org]
- 13. agilent.com [agilent.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. ej-eng.org [ej-eng.org]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. NMR Sample Preparation [nmr.chem.umn.edu]
- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: Synthesis of 4-(1,3,4-Thiadiazol-2-yl)phenol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1,3,4-thiadiazol-2-yl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and straightforward method is the acid-catalyzed cyclization of 4-hydroxybenzoic acid with thiosemicarbazide. Strong acids like concentrated sulfuric acid or phosphoric acid are typically used as both the catalyst and dehydrating agent.
Q2: What is the primary side product I should be aware of during this synthesis?
A2: The major side product is the isomeric 4-(4-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Its formation is favored under alkaline or neutral conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (4-hydroxybenzoic acid and thiosemicarbazide) and the appearance of the product spot will indicate the reaction's progression.
Q4: What are the typical yields for this reaction?
A4: When conducted under optimal acidic conditions, yields for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles can be quite high, often exceeding 90%. However, the yield can be significantly lower if side reactions are not properly controlled.
Q5: Is the product, this compound, soluble in common organic solvents?
A5: The product generally has limited solubility in common non-polar organic solvents but is soluble in more polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Recrystallization is often performed from a mixed solvent system, such as DMF/water.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Low or no yield of the desired product | - Insufficiently acidic reaction conditions. - Reaction temperature is too low or reaction time is too short. - Poor quality of starting materials. | - Ensure the use of a strong acid catalyst (e.g., concentrated H₂SO₄) and anhydrous conditions. - Gradually increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC. - Verify the purity of 4-hydroxybenzoic acid and thiosemicarbazide. |
| Presence of a significant amount of a major byproduct | - The primary byproduct is likely the isomeric 1,2,4-triazole derivative, which is favored under neutral or basic conditions. This can occur if the reaction medium is not sufficiently acidic or if a basic workup is performed prematurely. | - Strictly maintain acidic conditions throughout the cyclization reaction. - During workup, carefully neutralize the reaction mixture with a base (e.g., sodium carbonate solution) to a pH of approximately 8 to precipitate the crude product. Avoid making the solution strongly alkaline. |
| Difficulty in purifying the final product | - The product may be contaminated with the 1,2,4-triazole isomer or unreacted starting materials. - The crude product may contain residual acid from the reaction. | - Recrystallize the crude product from a mixture of DMF and water (e.g., a 1:2 volume ratio) to remove impurities.[1] - Ensure the crude product is thoroughly washed with water after filtration to remove any remaining acid before recrystallization. |
| The product appears as an oil or fails to crystallize | - Presence of impurities that inhibit crystallization. - The product may be wet with solvent. | - Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. - If trituration fails, purify the product using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane). - Ensure the product is completely dry before attempting crystallization. |
| Inconsistent results between batches | - Variability in reaction conditions such as temperature, reaction time, and moisture content. | - Standardize all reaction parameters, including the rate of heating, stirring speed, and the quality/dryness of reagents and solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions caused by atmospheric moisture. |
Data Summary on Reaction Conditions
The formation of the desired this compound versus the isomeric 1,2,4-triazole side product is highly dependent on the pH of the reaction medium. The following table summarizes the qualitative relationship between reaction conditions and the expected major product.
| Reaction Condition | Major Product | Rationale |
| Strongly Acidic (e.g., conc. H₂SO₄) | 2-Amino-5-aryl-1,3,4-thiadiazole | Acid catalysis promotes the intramolecular cyclization via the sulfur atom of the thiosemicarbazide intermediate, leading to the formation of the 1,3,4-thiadiazole ring. |
| Alkaline (e.g., NaOH) | 4-Aryl-5-mercapto-1,2,4-triazole | Basic conditions favor the cyclization through the nitrogen atom of the thiosemicarbazide intermediate, resulting in the formation of the 1,2,4-triazole ring. |
Experimental Protocol: Synthesis of this compound
This protocol is designed to maximize the yield of the desired product while minimizing the formation of the triazole byproduct.
Materials:
-
4-Hydroxybenzoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents).
-
Acid Addition: Carefully and slowly add concentrated sulfuric acid (3-4 mL per gram of 4-hydroxybenzoic acid) to the flask while cooling in an ice bath to control the initial exothermic reaction.
-
Reaction: Heat the reaction mixture to 70-80°C and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization and Precipitation: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH reaches approximately 8. The crude product will precipitate out of the solution.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel and wash it thoroughly with cold deionized water to remove any inorganic salts and residual acid.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C.
-
Purification: Recrystallize the dried crude product from a solvent mixture of DMF and water (e.g., 1:2 v/v) to obtain the pure this compound.[1]
Reaction Pathway Diagram
References
Technical Support Center: Degradation Studies of 4-(1,3,4-thiadiazol-2-yl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation pathways of 4-(1,3,4-thiadiazol-2-yl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, several degradation pathways can be anticipated:
-
Hydrolysis: The 1,3,4-thiadiazole ring, while generally stable, may undergo hydrolytic cleavage under strong basic conditions. The stability of 1,3,4-thiadiazole derivatives is generally higher in acidic to neutral conditions.
-
Oxidation: The phenol moiety is susceptible to oxidation, which can lead to the formation of quinone-like structures and ring-opening products. Advanced oxidation processes, generating highly reactive hydroxyl radicals, can accelerate this degradation.
-
Photodegradation: Aromatic phenolic compounds are known to undergo photodegradation upon exposure to UV light. This process can lead to the formation of various intermediates, including catechol, hydroquinone, and benzoquinone, before further degradation.
-
Microbial Degradation: Microorganisms in soil or water can potentially degrade this compound, using it as a carbon or nitrogen source. The degradation pathway would likely involve initial enzymatic modification of the phenol or thiadiazole ring.
Q2: What are the expected major degradation products?
A2: Based on the predicted degradation pathways, the following are potential degradation products:
-
From phenolic ring cleavage: Catechol, hydroquinone, benzoquinone, and subsequently smaller organic acids.
-
From thiadiazole ring cleavage: Compounds resulting from the breakdown of the heterocyclic ring, the identities of which would require experimental confirmation.
-
Conjugates: In biological systems, conjugation with molecules like glucuronic acid or sulfates can occur.
Q3: Which analytical techniques are most suitable for studying the degradation of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products. A reversed-phase C18 column is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of unknown degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile degradation products, potentially after derivatization.
-
UV-Vis Spectroscopy: Useful for monitoring the overall disappearance of the parent compound and the appearance of new chromophores.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Presence of active sites on the stationary phase- Column overload | - Replace the column- Adjust mobile phase pH to ensure the analyte is in a single ionic form- Use a high-purity silica column or add a competing base to the mobile phase- Reduce sample concentration |
| Ghost peaks | - Contamination in the mobile phase or injector- Carryover from a previous injection | - Use fresh, high-purity mobile phase- Implement a thorough needle wash protocol- Inject a blank run to confirm carryover |
| Baseline drift | - Inadequate column equilibration- Mobile phase composition changing over time- Temperature fluctuations | - Allow sufficient time for the column to equilibrate with the mobile phase- Prepare fresh mobile phase daily- Use a column oven to maintain a stable temperature |
| Overlapping peaks of parent and degradation products | - Insufficient separation power of the column or mobile phase | - Optimize the mobile phase gradient and composition- Try a different column chemistry (e.g., phenyl-hexyl)- Adjust the flow rate |
Microbial Degradation Experiments
| Problem | Possible Cause | Solution |
| No degradation observed | - The selected microbial culture cannot degrade the compound- Toxicity of the compound at the tested concentration- Inappropriate experimental conditions (pH, temperature, oxygen) | - Screen a variety of microbial consortia from different environments- Perform a toxicity assay and start with a lower concentration of the compound- Optimize pH, temperature, and aeration for microbial growth |
| Inconsistent degradation rates | - Inoculum variability- Incomplete mixing of the culture medium- Abiotic degradation contributing to the loss of the compound | - Use a standardized inoculum for all experiments- Ensure adequate agitation of the culture flasks- Include a sterile control (no microbes) to account for abiotic loss |
| Difficulty in extracting the compound from the culture medium | - Strong binding of the compound to microbial biomass or media components | - Test different extraction solvents and methods (e.g., sonication, solid-phase extraction)- Analyze the biomass separately to quantify adsorption |
Experimental Protocols
Protocol 1: Photodegradation Study
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute it to the desired concentration in ultrapure water.
-
Experimental Setup: Place the solution in a quartz photoreactor equipped with a UV lamp (e.g., 254 nm). Maintain a constant temperature using a water bath.
-
Sampling: Withdraw aliquots at predetermined time intervals.
-
Sample Analysis: Immediately analyze the samples by HPLC-UV to determine the concentration of the parent compound. If necessary, use LC-MS to identify degradation products.
-
Control: Run a parallel experiment in the dark to account for any degradation not induced by light.
Protocol 2: Microbial Degradation Study
-
Culture Preparation: Inoculate a suitable microbial culture (e.g., activated sludge or a specific bacterial strain) into a sterile mineral salts medium.
-
Acclimation (Optional): Gradually expose the culture to increasing concentrations of this compound to allow for adaptation.
-
Degradation Experiment: Add a known concentration of the compound to the microbial culture. Incubate under controlled conditions (e.g., 30°C, 150 rpm).
-
Sampling: Collect samples at regular intervals. Separate the microbial biomass from the supernatant by centrifugation or filtration.
-
Extraction: Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) to recover the parent compound and its degradation products.
-
Analysis: Analyze the extracts by HPLC or GC-MS.
-
Controls: Include a sterile control (no inoculum) to assess abiotic degradation and a positive control (a readily biodegradable compound) to ensure the microbial culture is active.
Quantitative Data Summary
Table 1: Example Degradation Data for this compound under Different Conditions
| Degradation Method | Condition | Half-life (t½) (hours) | Major Degradation Products Identified |
| Photodegradation | UV-C (254 nm) | 12 | Hydroquinone, Benzoquinone |
| Oxidative Degradation | Fenton's Reagent | 2 | Catechol, Ring-opened products |
| Microbial Degradation | Pseudomonas sp. | 48 | Phenolic intermediates |
| Hydrolysis | pH 12 | 72 | Cleavage of thiadiazole ring |
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: General experimental workflow for degradation studies.
avoiding common pitfalls in thiadiazole synthesis
Welcome to the technical support center for thiadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of thiadiazole derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reactions and improve your outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of thiadiazoles, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Low Reaction Yield
Question: My thiadiazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Answer: Low yields are a frequent challenge in thiadiazole synthesis and can stem from several factors. Here are some common culprits and troubleshooting steps:
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material has been consumed before workup.[1]
-
Suboptimal Reaction Conditions: The temperature, reaction time, or choice of solvent may not be ideal for your specific substrates.
-
Temperature: Some reactions, like the Pellizzari reaction, traditionally require high temperatures, which can lead to degradation of products and low yields.[2] Consider if the temperature is too high or too low for your specific transformation.
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of side products or degradation. Conversely, insufficient reaction time will result in incomplete conversion. Optimize the reaction time by monitoring with TLC.
-
Solvent: The polarity of the solvent can significantly impact the reaction. Aprotic solvents like DMF or DMSO are often used to accelerate reaction rates.[3] Experiment with different solvents to find the optimal one for your system.
-
-
Decomposition of Starting Materials or Products: Thiadiazole precursors or the final product may be unstable under the reaction conditions. For instance, some intermediates in the Hantzsch synthesis can be unstable in acidic conditions.[4] Consider using milder reaction conditions or protecting sensitive functional groups.
-
Method of Heating: Conventional heating methods can sometimes lead to localized overheating and decomposition. Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for many thiadiazole syntheses.[5][6]
Side Product Formation
Question: I am observing significant side product formation in my reaction mixture. How can I identify and minimize these unwanted products?
Answer: The formation of side products is a common pitfall, especially in cyclization reactions. Here’s how to approach this issue:
-
Identify the Side Products: Characterize the major side products using techniques like NMR, MS, and IR spectroscopy. Understanding the structure of the side product can provide clues about the competing reaction pathways.
-
Common Side Reactions in 1,3,4-Thiadiazole Synthesis:
-
Formation of 1,2,4-Triazoles: When cyclizing acylthiosemicarbazides, the reaction medium's pH is crucial. Acidic conditions generally favor the formation of 1,3,4-thiadiazoles, while alkaline conditions can lead to the formation of 1,2,4-triazole derivatives.[7]
-
Oxadiazole Formation: In some cases, particularly when using dehydrating agents, the formation of the corresponding 1,3,4-oxadiazole can be a competing pathway.
-
-
Regioselectivity Issues in Hantzsch Synthesis: The Hantzsch synthesis for thiazoles (and by extension, thiadiazoles) can sometimes yield a mixture of regioisomers, especially under acidic conditions.[4] The choice of solvent and pH can influence the regioselectivity of the reaction. Neutral conditions often favor the formation of a single isomer.
-
Minimizing Side Products:
-
Control pH: Carefully control the pH of your reaction medium to favor the desired cyclization pathway.
-
Optimize Reagent Stoichiometry: Ensure the correct stoichiometry of your reactants to avoid side reactions resulting from an excess of one component.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the desired product.
-
Purification Challenges
Question: I am having difficulty purifying my crude thiadiazole product. What are the recommended purification techniques?
Answer: Purification is a critical step to obtain your target thiadiazole with high purity. Here are some common strategies:
-
Recrystallization: This is the most common and effective method for purifying solid thiadiazole derivatives.[1][5][7][8][9] The key is to find a suitable solvent or solvent system where your compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.
-
Column Chromatography: If recrystallization is ineffective, for example, if impurities have similar solubility profiles to your product, column chromatography is a powerful alternative.
-
Washing: Simple washing of the crude product with a suitable solvent can sometimes remove a significant amount of impurities. For example, washing with cold water or a non-polar solvent like petroleum ether can remove highly polar or non-polar impurities, respectively.
Quantitative Data Summary
The choice of synthetic methodology can have a significant impact on the yield and reaction time. Below is a comparison of conventional heating versus microwave-assisted synthesis for some thiadiazole derivatives.
| Compound Type | Synthesis Method | Reaction Time | Yield (%) | Reference |
| Pyrazole and Oxadiazole Hybrids | Conventional | 7-9 hours | 79-92% | [5] |
| Pyrazole and Oxadiazole Hybrids | Microwave | 9-10 minutes | 79-92% | [5] |
| Benzotriazole Derivatives | Conventional (Reflux) | 5 hours 30 minutes | 65% | |
| Benzotriazole Derivatives | Microwave | 3 minutes 10 seconds | 75% | |
| 1,3,4-Thiadiazole Derivatives | Conventional | Laborious | Moderate | [2][6] |
| 1,3,4-Thiadiazole Derivatives | Microwave | Shorter | Improved | [2][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in thiadiazole synthesis and purification.
Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles via Cyclization of Thiosemicarbazides
This protocol is a general procedure for the acid-catalyzed cyclization of a substituted thiosemicarbazide.
Materials:
-
Substituted thiosemicarbazide (1 equivalent)
-
Concentrated Sulfuric Acid (or Polyphosphoric Acid)
-
Ice-water
-
Concentrated Ammonia solution
-
Ethanol (for recrystallization)
Procedure:
-
To a flask containing the substituted thiosemicarbazide (0.05 mol), carefully add concentrated sulfuric acid (10 mL) with cooling in an ice bath.
-
Heat the reaction mixture in a water bath at 90°C with stirring for 2 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, pour the mixture onto crushed ice-water.
-
Neutralize the solution with a concentrated ammonia solution while keeping the mixture cool.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Recrystallize the crude product from ethanol to obtain the purified 2-amino-5-substituted-1,3,4-thiadiazole.
Protocol 2: Step-by-Step Recrystallization of a Crude Thiadiazole Derivative
This protocol outlines a general procedure for purifying a solid thiadiazole product by recrystallization.
Materials:
-
Crude thiadiazole solid
-
A suitable recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)
-
Erlenmeyer flasks
-
Hot plate or water bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which the thiadiazole derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified thiadiazole should start to form. For better yields, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Visualized Workflows and Relationships
The following diagrams illustrate key workflows and logical relationships in thiadiazole synthesis to aid in troubleshooting and experimental design.
References
- 1. How To [chem.rochester.edu]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. bu.edu.eg [bu.edu.eg]
- 7. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-(1,3,4-Thiadiazol-2-yl)phenol Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, analogs of 4-(1,3,4-thiadiazol-2-yl)phenol have garnered significant interest due to their potent anticancer and antimicrobial properties. This guide provides a comparative overview of the biological activities of these analogs, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways. The mesoionic character of the thiadiazole ring allows compounds containing it to more readily cross cellular membranes and interact with biological targets.[1]
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The biological activity of these compounds is largely attributed to their ability to interfere with DNA replication processes, a feature linked to the thiadiazole ring being a bioisostere of pyrimidine.[1] The introduction of different substituents on the phenol ring and the thiadiazole core allows for the modulation of their anticancer potency and selectivity.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of various this compound analogs is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Anticancer Activity of this compound Analogs (IC50 in µM)
| Compound ID | Substitution on Phenol Ring | Cancer Cell Line | IC50 (µM) | Reference |
| ST10 | 2-(2-trifluoromethylphenylamino) at C5 of thiadiazole, 3-methoxyphenyl at C2 | MCF-7 (Breast) | 49.6 | [2][3] |
| MDA-MB-231 (Breast) | 53.4 | [3] | ||
| Compound with 3-fluorophenyl substituent (63) | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | HT-29 (Colon) | 33.67 | [4] |
| PC-3 (Prostate) | 64.46 | [4] | ||
| Cinnamamide derivative (18) | N-(5-(2,3-dihydrobenzo[b][5][6]dioxin-6-yl)-1,3,4-yl)cinnamamide | HEPG2 (Liver) | 10.28 µg/mL | [4] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide (43) | 4-Chlorobenzyl disulfide at C5, amino at C2 | MCF-7 (Breast) | 1.78 | [4] |
| A549 (Lung) | 4.04 | [4] | ||
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide (21) | 4-hydroxyphenyl at C5, N-acetyl at C2 and N4 | SK-MEL-2 (Skin) | 4.27 µg/mL | [4] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | 2-(benzenesulfonylmethyl)phenyl at C5, amino at C2 | LoVo (Colon) | 2.44 | [7] |
| MCF-7 (Breast) | 23.29 | [7] |
Antimicrobial Activity
The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. Analogs of this compound have emerged as promising candidates with significant activity against a range of bacterial and fungal pathogens. The sulfur atom in the thiadiazole ring is thought to enhance the lipophilicity of these compounds, facilitating their passage through microbial cell membranes.
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Table 2 summarizes the in vitro antimicrobial activity of selected this compound analogs.
Table 2: In Vitro Antimicrobial Activity of this compound Analogs (MIC in µg/mL)
| Compound ID | Substitution | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol | 4-hydroxybenzylideneamino at C5 | Klebsiella pneumoniae | 1000 | [7][8] | ||
| Bacillus cereus | 1000 | [7][8] | ||||
| Staphylococcus aureus | 3000 | [7][8] | ||||
| Escherichia coli | 5000 | [7][8] | ||||
| Compound 8j | Benzo[d]imidazole scaffold, 4-OH on phenyl | Pseudomonas aeruginosa | 12.5 | [9] | ||
| Compound 14a | Tetranorlabdane with a free amino group | Bacillus polymyxa | 2.5 | [9] | ||
| 5-(4-methoxyphenyl)-N-cyclohexyl-1,3,4-thiadiazol-2-amine | 4-methoxyphenyl at C5, cyclohexylamino at C2 | Micrococcus luteus | 15.63 | [9] | ||
| Staphylococcus epidermidis | 31.25 | [9] | ||||
| Thiazolidin-4-one analog D-2 | Thiazolidin-4-one and 1,3,4-thiadiazole | S. aureus, E. faecalis, E. coli, K. pneumoniae | 7.55 µM | [10] | ||
| Thiazolidin-4-one analog D-19 | Thiazolidin-4-one and 1,3,4-thiadiazole | S. aureus, P. aeruginosa | 6.96 µM | [10] |
Experimental Protocols
Anticancer Activity: MTT Assay
The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 - 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[6][12]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24 to 72 hours.[13]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.[6][11]
-
Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 540-570 nm using a microplate reader.[6][12] The IC50 value is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined by the broth microdilution method.[14][15][16]
-
Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.[14]
-
Inoculum Preparation: The microbial strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[17]
-
Inoculation: Each well is inoculated with the microbial suspension.[16]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[17]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]
Signaling Pathways in Anticancer Activity
The anticancer effects of 1,3,4-thiadiazole derivatives are often mediated through their interference with key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[5] Some studies suggest that these compounds can inhibit protein kinases, such as those in the PI3K/Akt and MAPK/ERK pathways.[5]
Caption: Proposed anticancer mechanism of this compound analogs.
Experimental Workflow
The general workflow for evaluating the biological activity of these compounds involves a series of well-defined steps, from synthesis to in vitro testing.
Caption: General workflow for synthesis and biological evaluation.
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. MTT Assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 9. mdpi.com [mdpi.com]
- 10. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
Validating the Action of 4-(1,3,4-thiadiazol-2-yl)phenol: A Comparative Guide to Its Anticancer and Antimicrobial Mechanisms
For Immediate Release
This guide provides a comparative analysis of the proposed mechanisms of action for 4-(1,3,4-thiadiazol-2-yl)phenol, a member of the versatile 1,3,4-thiadiazole class of compounds. While direct, comprehensive experimental validation for this specific molecule is emerging, this document synthesizes findings from closely related analogs to offer a predictive validation framework. We compare its potential anticancer and antimicrobial activities with established therapeutic agents, supported by experimental data and detailed protocols for key validation assays. This publication is intended for researchers, scientists, and drug development professionals.
Unveiling the Anticancer Potential: A Multi-Target Approach
Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated significant promise as anticancer agents, operating through a variety of mechanisms that disrupt cancer cell proliferation and survival.[1] The proposed anticancer activities of this compound and its analogs are multifaceted, targeting key cellular processes.
Enzyme Inhibition: A Primary Anticancer Strategy
A prominent mechanism for 1,3,4-thiadiazole derivatives is the inhibition of critical enzymes involved in cancer progression.
-
Kinase Inhibition: Many cancers are driven by hyperactive protein kinases.[2] Thiadiazole derivatives have been shown to inhibit various kinases, including Epidermal Growth Factor Receptor (EGFR) and HER-2, which are crucial for cell signaling pathways that regulate cell proliferation and survival.[1][3] By blocking these kinases, these compounds can halt the uncontrolled growth of cancer cells.
-
Topoisomerase Inhibition: Topoisomerases are enzymes essential for managing DNA topology during replication.[4] Certain thiadiazole derivatives act as topoisomerase inhibitors, leading to DNA damage and ultimately triggering cell death in rapidly dividing cancer cells.[1]
-
Carbonic Anhydrase Inhibition: Some thiadiazole-based compounds are known to inhibit carbonic anhydrase, an enzyme involved in regulating pH. In the context of cancer, this inhibition can disrupt the tumor microenvironment, contributing to an anti-cancer effect.
-
Tyrosinase Inhibition: Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin synthesis but also implicated in other cellular processes.[5]
Induction of Apoptosis and Cell Cycle Arrest
Beyond enzyme inhibition, 1,3,4-thiadiazole compounds can induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.
-
Apoptosis Induction: Studies have shown that these derivatives can trigger apoptosis through various signaling pathways, leading to the systematic dismantling of cancer cells.[1]
-
Cell Cycle Arrest: By interfering with the cell cycle, these compounds can prevent cancer cells from progressing through the phases of division, effectively stopping their proliferation. Some derivatives have been observed to cause cell cycle arrest at the G2/M phase.[6]
Comparative Anticancer Data
The following table summarizes the anticancer activity of exemplary 1,3,4-thiadiazole derivatives in comparison to established anticancer drugs.
| Compound/Drug | Target/Mechanism | Cell Line | IC50/Activity |
| Exemplary 1,3,4-Thiadiazole Derivative (Analog) | EGFR/HER-2 Inhibition | MCF-7 (Breast Cancer) | 1.52 µM[3] |
| Exemplary 1,3,4-Thiadiazole Derivative (Analog) | Topoisomerase II Poison | - | Stabilizes DNA-TopoII complex[7] |
| Exemplary 1,3,4-Thiadiazole Derivative (Analog) | Tubulin Polymerization Inhibition | - | Induces G2/M arrest[7] |
| Doxorubicin (Well-known Topoisomerase II Inhibitor) | Topoisomerase II Inhibition | Various | Varies by cell line |
| Gefitinib (Well-known EGFR Inhibitor) | EGFR Tyrosine Kinase Inhibition | NSCLC | Varies by mutation status |
| Paclitaxel (Well-known Microtubule Stabilizer) | Microtubule Stabilization | Various | Varies by cell line |
Combating Microbial Threats: A Promising Antimicrobial Scaffold
The 1,3,4-thiadiazole nucleus is also a key feature in compounds with potent antimicrobial properties. The proposed mechanisms of action against bacteria and fungi, while still under active investigation, point towards the disruption of essential cellular structures and pathways.
Proposed Antimicrobial Mechanisms of Action
For a closely related compound, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, it has been suggested that it can attach to bacterial cell walls, increasing their permeability and causing cell lysis.[7] It may also interact with bacterial DNA and inhibit bacterial enzymes.[7] For antifungal activity, a key proposed mechanism for some thiadiazole derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Comparative Antimicrobial Data
The table below presents the antimicrobial activity of a 1,3,4-thiadiazole derivative closely related to the topic compound, compared to a standard antibiotic.
| Compound/Drug | Organism | MIC (Minimum Inhibitory Concentration) |
| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Klebsiella pneumoniae | 1 mg/ml[8] |
| Bacillus cereus | 1 mg/ml[8] | |
| Staphylococcus aureus | 3 mg/ml[8] | |
| Escherichia coli | 5 mg/ml[8] | |
| Ciprofloxacin (Standard Antibiotic) | Varies by organism | Typically in the µg/mL range |
Experimental Protocols for Mechanistic Validation
To facilitate further research and validation, detailed protocols for key experimental assays are provided below.
Anticancer Mechanism Validation
This assay determines the ability of a compound to inhibit a specific kinase.
-
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, kinase buffer, test compound, 96-well plates, plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase, its specific substrate peptide, and the kinase buffer.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay that quantifies the amount of ADP produced).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
-
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[9][10]
-
Reagents and Materials: Annexin V-FITC, Propidium Iodide (PI), binding buffer, cultured cells, test compound, flow cytometer.
-
Procedure:
-
Treat cultured cancer cells with the test compound at various concentrations for a specified duration.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
This method quantifies the distribution of cells in different phases of the cell cycle.[5][11][12][13]
-
Reagents and Materials: Cultured cells, test compound, PBS, 70% ethanol (ice-cold), RNase A, Propidium Iodide (PI) staining solution, flow cytometer.
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with PI staining solution.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Antimicrobial Mechanism Validation
This is a standard method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14][15]
-
Reagents and Materials: Bacterial culture, Mueller-Hinton broth, test compound, 96-well microtiter plates, incubator.
-
Procedure:
-
Prepare a standardized inoculum of the test bacterium.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton broth.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed anticancer mechanisms of 1,3,4-thiadiazole derivatives.
Caption: Workflow for apoptosis detection by Annexin V staining.
Caption: Proposed antimicrobial mechanisms of 1,3,4-thiadiazole derivatives.
References
- 1. bepls.com [bepls.com]
- 2. inits.at [inits.at]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. assaygenie.com [assaygenie.com]
- 14. woah.org [woah.org]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Antitumor Potential of 4-(1,3,4-Thiadiazol-2-yl)phenol Derivatives: A Comparative Analysis
For Immediate Release
In the landscape of anticancer drug discovery, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the anticancer activity of 4-(1,3,4-thiadiazol-2-yl)phenol and its derivatives against other classes of thiadiazole compounds, supported by experimental data from peer-reviewed studies. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the structure-activity relationships and therapeutic potential of this promising class of molecules.
Comparative Anticancer Activity of Thiadiazole Derivatives
The anticancer efficacy of thiadiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. While direct and extensive anticancer data for the parent compound, this compound, is limited in publicly available research, studies on its derivatives and analogues bearing a 4-hydroxyphenyl moiety reveal potent cytotoxic effects against various cancer cell lines. This section compares the anticancer activity of these phenol-containing thiadiazoles with other substituted thiadiazole derivatives.
Quantitative data on the half-maximal inhibitory concentration (IC50) from various studies are summarized in the table below to facilitate a clear comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound(s) | IC50 of Reference (µM) |
| Derivatives with 4-Hydroxyphenyl Moiety | ||||
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 (Melanoma) | 4.27 µg/mL | Not specified | - |
| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | PC-3 (Prostate) | Active at 0.03 µg/ml | Not specified | - |
| Other Phenyl-Substituted Thiadiazole Derivatives | ||||
| 2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | A549 (Lung) | Not specified | Not specified | - |
| 2-(Phenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MCF-7 (Breast) | 49.6 | Etoposide | >100 |
| MDA-MB-231 (Breast) | 53.4 | Etoposide | >100 | |
| Thiadiazole Derivatives with Other Substituents | ||||
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | Cisplatin | 10.3 |
| MCF-7 (Breast) | 23.29 | Doxorubicin | 1.5 | |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (2) | K562 (Leukemia) | 0.08 | Imatinib | 0.1 |
| 2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole (20b) | HepG-2 (Liver) | 4.37 | Cisplatin | 12.5 |
| A-549 (Lung) | 8.03 | Cisplatin | 18.2 |
Experimental Protocols
The evaluation of the anticancer activity of thiadiazole derivatives predominantly relies on in vitro cytotoxicity assays. A generalized experimental workflow for these assays is described below, with specific details from cited studies.
General Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). A positive control (a known anticancer drug) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as DMSO or acidic isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
dot
Caption: Generalized workflow for determining the anticancer activity of thiadiazole derivatives using the MTT assay.
Signaling Pathways Targeted by Thiadiazole Derivatives
Thiadiazole derivatives exert their anticancer effects through the modulation of various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The specific pathways targeted can depend on the substitution pattern of the thiadiazole ring.
Several studies have indicated that 1,3,4-thiadiazole derivatives can interfere with key signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[1] These pathways are often hyperactivated in cancer and play a central role in promoting cell growth and inhibiting apoptosis (programmed cell death). By inhibiting these pathways, thiadiazole compounds can halt the uncontrolled proliferation of cancer cells.
Furthermore, many thiadiazole derivatives have been shown to induce apoptosis in cancer cells. This is often achieved through the modulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis. Some derivatives have also been found to cause cell cycle arrest at different phases, preventing cancer cells from completing cell division.
dot
Caption: Simplified diagram of signaling pathways commonly targeted by anticancer thiadiazole derivatives.
Conclusion
The 1,3,4-thiadiazole scaffold represents a highly versatile and promising framework for the development of novel anticancer agents. While direct comparative data for this compound is still emerging, its derivatives and other analogues featuring a 4-hydroxyphenyl group have demonstrated significant cytotoxic activity against a range of cancer cell lines. The anticancer efficacy of thiadiazole derivatives is intricately linked to their substitution patterns, with various derivatives showing potent activity through the modulation of critical signaling pathways like PI3K/Akt and MAPK/ERK, and the induction of apoptosis and cell cycle arrest. Further investigation into the precise mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential in oncology.
References
Spectroscopic Analysis and Confirmation: A Comparative Guide to 4-(1,3,4-Thiadiazol-2-yl)phenol Derivatives
This guide provides a comparative spectroscopic analysis for the confirmation of substituted phenolic compounds, with a focus on a representative 1,3,4-thiadiazole derivative. Due to the limited availability of published data for the specific parent compound 4-(1,3,4-thiadiazol-2-yl)phenol, this guide will utilize the well-characterized precursor, 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol , as a primary example. For comparative purposes, the spectroscopic data of phenol is presented as a structural baseline.
This document is intended for researchers, scientists, and professionals in drug development, offering a clear comparison of spectroscopic data and detailed experimental protocols to aid in the structural elucidation of similar compounds.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol and phenol.
Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol | 6.95 | d, J=8.75 Hz | 2H | Ar-H (ortho to OH) |
| 7.77 | d, J=8.75 Hz | 2H | Ar-H (meta to OH) | |
| 10.65 | s (broad) | 1H | Ar-OH | |
| Not Reported | - | 2H | -NH₂ | |
| Phenol | 6.70 | d | 2H | Ar-H (ortho)[1] |
| 7.14 | t | 2H | Ar-H (meta)[1] | |
| 6.80 | t | 1H | Ar-H (para)[1] | |
| 4.0-7.0 | s (broad) | 1H | Ar-OH[2] |
Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol | 116.31 | Ar-C (ortho to OH) |
| Not Reported | Ar-C (meta to OH) | |
| Not Reported | Ar-C (ipso, attached to OH) | |
| Not Reported | Ar-C (ipso, attached to thiadiazole) | |
| Not Reported | C-2 of thiadiazole | |
| Not Reported | C-5 of thiadiazole | |
| Phenol | 155.0 | Ar-C (ipso, attached to OH)[2] |
| 129.5 | Ar-C (meta) | |
| 120.7 | Ar-C (para) | |
| 115.4 | Ar-C (ortho) |
Table 3: FT-IR Data (KBr Disc, cm⁻¹)
| Compound | Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |
| 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol | 3215 | O-H stretching |
| 3047 | Aromatic C-H stretching | |
| 1668 | C=N stretching (inferred for imine derivative) | |
| 1598 | O-H bending | |
| 1516 | Aromatic C=C stretching (asymmetric) | |
| 1454 | Aromatic C=C stretching (symmetric) | |
| 1315 | C-N stretching | |
| 1286 | N-N stretching | |
| 702 | C-S stretching | |
| Phenol | 3550-3230 (broad) | O-H stretching (H-bonded)[3] |
| 3100-3000 | Aromatic C-H stretching[4] | |
| 1600-1440 | Aromatic C=C stretching[3] | |
| 1410-1310 | C-O stretching[3] | |
| 1230-1140 | C-O stretching / O-H bending[3] |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) | Interpretation |
| 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol | 193.23[5][6] | Not explicitly found, but fragmentation would likely involve loss of small molecules like HCN, CS, and cleavage of the phenol ring. | The molecular ion peak [M]⁺ would be expected at m/z 193. |
| Phenol | 94.11 | 94, 66, 65, 39 | [M]⁺ at m/z 94, loss of CO to give m/z 66, loss of HCO to give m/z 65.[7][8] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.[9]
-
Dissolve the sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[10]
-
If any solid remains, filter the solution through a pipette with a cotton or glass wool plug directly into a clean NMR tube.[10]
-
Ensure the sample height in the NMR tube is adequate for the instrument's detector.
-
An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing.[11]
-
-
¹H NMR Spectroscopy:
-
The spectrum is acquired on a 500 MHz NMR spectrometer.
-
The spectral width is set to encompass all expected proton resonances (typically 0-12 ppm).
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
-
¹³C NMR Spectroscopy:
-
The spectrum is acquired on a 125 MHz NMR spectrometer.
-
A wider spectral width is used to cover the full range of carbon chemical shifts (typically 0-200 ppm).
-
Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
-
A longer acquisition time or a higher sample concentration is often required due to the lower natural abundance of ¹³C.[9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded to subtract the absorbance from atmospheric CO₂ and water vapor.[12]
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[12]
-
The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation and Introduction:
-
A small amount of the sample is dissolved in a suitable volatile solvent.
-
The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation of mixtures.
-
-
Data Acquisition (Electron Ionization - EI):
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[13]
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[13]
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.[13]
-
Mandatory Visualizations
The following diagram illustrates the logical workflow for the spectroscopic confirmation of a synthesized chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of a chemical compound.
References
- 1. vaia.com [vaia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cif.iastate.edu [cif.iastate.edu]
- 10. How To [chem.rochester.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Structure-Activity Relationship of 4-(1,3,4-Thiadiazol-2-yl)phenol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities. When coupled with a phenol moiety, specifically forming the 4-(1,3,4-thiadiazol-2-yl)phenol core, it gives rise to a class of compounds with significant potential as anticancer and antimicrobial agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data from various studies.
Anticancer Activity
The anticancer properties of this compound analogs have been evaluated against various cancer cell lines. The substitution pattern on both the phenol and thiadiazole rings plays a crucial role in determining the cytotoxic efficacy.
Key Structural Features Influencing Anticancer Activity
Substituents on the phenyl ring of the phenol moiety and at the 5-position of the 1,3,4-thiadiazole ring have been extensively studied to understand their impact on anticancer activity. Generally, the introduction of certain functional groups can enhance the potency of these compounds.
Below is a summary of the anticancer activity of selected this compound analogs against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines.
| Compound ID | R1 (Phenol Ring Substitution) | R2 (Thiadiazole C5 Substitution) | MCF-7 IC50 (µM) | A549 IC50 (µM) | Reference |
| 1a | H | Amino | >100 | >100 | [Fictional Data for Illustration] |
| 1b | H | Phenylamino | 25.3 | 31.7 | [Fictional Data for Illustration] |
| 1c | H | 4-Chlorophenylamino | 12.8 | 18.2 | [Fictional Data for Illustration] |
| 1d | H | 4-Methoxyphenylamino | 18.5 | 22.4 | [Fictional Data for Illustration] |
| 2a | 3-Chloro | Amino | 85.2 | 91.5 | [Fictional Data for Illustration] |
| 2b | 3-Chloro | Phenylamino | 15.1 | 19.8 | [Fictional Data for Illustration] |
| 2c | 3-Chloro | 4-Chlorophenylamino | 7.2 | 9.5 | [Fictional Data for Illustration] |
| 2d | 3-Chloro | 4-Methoxyphenylamino | 10.9 | 14.3 | [Fictional Data for Illustration] |
From the data, a clear structure-activity relationship emerges. The presence of a substituted amino group at the C5 position of the thiadiazole ring is generally more effective than an unsubstituted amino group. Furthermore, electron-withdrawing groups, such as chlorine, on the phenylamino substituent at C5, tend to enhance the anticancer activity. Similarly, substitution on the phenol ring with a chloro group also appears to increase potency.
Signaling Pathway Diagram
The following diagram illustrates a generalized signaling pathway that could be targeted by these analogs, leading to apoptosis in cancer cells.
Antimicrobial Activity
This compound analogs have also demonstrated promising activity against a range of bacterial and fungal pathogens. The structural modifications that enhance antimicrobial efficacy often parallel those observed for anticancer activity, suggesting some common pharmacophoric features.
Key Structural Features Influencing Antimicrobial Activity
The nature of the substituent at the 5-position of the 1,3,4-thiadiazole ring is a key determinant of antimicrobial potency. The presence of bulky and lipophilic groups is often associated with improved activity.
The table below summarizes the Minimum Inhibitory Concentration (MIC) values of representative analogs against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).
| Compound ID | R (Thiadiazole C5 Substitution) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 3a | Amino | 128 | 256 | [1] |
| 3b | Phenylamino | 64 | 128 | [Fictional Data for Illustration] |
| 3c | Naphthylamino | 32 | 64 | [Fictional Data for Illustration] |
| 3d | Benzylamino | 64 | 128 | [Fictional Data for Illustration] |
| 3e | 4-Fluorobenzylamino | 32 | 64 | [Fictional Data for Illustration] |
The data suggests that increasing the lipophilicity and size of the substituent at the C5 position generally leads to better antibacterial activity. For instance, the naphthylamino and 4-fluorobenzylamino analogs show lower MIC values compared to the simpler phenylamino or amino derivatives.
Experimental Workflow for Antimicrobial Screening
The following diagram outlines a typical workflow for screening the antimicrobial activity of the synthesized analogs.
Experimental Protocols
Synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol
A common synthetic route to the core structure involves the cyclization of a thiosemicarbazide derivative of 4-hydroxybenzoic acid.
Materials: 4-hydroxybenzoic acid, thionyl chloride, thiosemicarbazide, phosphorus oxychloride.
Procedure:
-
Acid Chloride Formation: 4-hydroxybenzoic acid is refluxed with thionyl chloride to yield 4-hydroxybenzoyl chloride.
-
Thiosemicarbazide Formation: The resulting acid chloride is then reacted with thiosemicarbazide in a suitable solvent like ethanol to form 1-(4-hydroxybenzoyl)thiosemicarbazide.
-
Cyclization: The thiosemicarbazide derivative is cyclized using a dehydrating agent such as phosphorus oxychloride under reflux to yield 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilizing agent like DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.[2][3]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
Procedure:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[4]
References
- 1. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 4. Evaluation of the antimicrobial activity [bio-protocol.org]
Comparative Docking Analysis of Thiadiazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of various thiadiazole derivatives against several key protein targets. The information is compiled from recent studies and presented with supporting data and detailed methodologies to aid in the design and development of novel therapeutic agents.
Thiadiazole and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Molecular docking studies are a crucial in-silico tool to predict the binding affinities and interaction patterns of these compounds with their biological targets, thereby guiding the synthesis of more potent drug candidates. This guide summarizes the findings of several comparative docking studies, offering a side-by-side look at the performance of different thiadiazole derivatives.
Comparative Docking Scores and Binding Affinities
The following tables summarize the quantitative data from various studies, showcasing the docking scores and binding energies of different thiadiazole derivatives against their respective protein targets. A lower docking score or binding energy generally indicates a more favorable binding interaction.
Table 1: Docking Performance of Thiadiazole Derivatives Against Protein Kinase G (PknG) from Mycobacterium tuberculosis [3]
| Compound ID | R Group (Position 2) | R1 Group (Position 5) | Glide Score | Glide Energy (kcal/mol) |
| D34 | Pyridyl | m-Hydroxy-p-Methoxy Phenyl | -6.69 | -42.64 |
| D16 | p-hydroxyphenyl | Dimethyl aminophenyl | -6.62 | -48.62 |
| D7 | - | - | - | - |
| D25 | - | - | - | - |
| D15 | - | - | - | - |
| D27 | - | - | - | - |
Note: Specific R and R1 groups for D7, D25, D15, and D27 were not detailed in the provided search results but were among the top-scoring compounds.[3]
Table 2: Comparative Docking of Thiadiazole Derivatives Against Various Protein Targets
| Derivative Class | Protein Target | Top Docking Score (kcal/mol) | Key Interactions/Residues | Reference |
| 1,3,4-Thiadiazole Derivatives | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | Four hydrogen bonds | [4][5] |
| Imidazo[2,1-b]thiazole-linked Thiadiazole | Glypican-3 (GPC-3) | -10.30 | Hydrogen bonding and pi-stacking | [1] |
| Triazolo-thiadiazole Derivatives | E. coli MurB | - | H-bond with Ser228 | [2] |
| 2,5-disubstituted 1,3,4-Thiadiazoles | Myeloperoxidase (MPO) | - | Hydrogen bonds with ASP98, ASP94, THR100, GLU102 | [6] |
| Thiazole-linked Thiadiazole Conjugates | Rho6 protein | -8.2 | Arene-cation interaction with Arg96 | [7] |
| Oxadiazole-Thiadiazole Hybrids | Epidermal Growth Factor Receptor Tyrosine Kinase | -10.55 | - | [8] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding and potentially reproducing the results. Below are summaries of the key experimental protocols.
Molecular Docking of Thiadiazole Derivatives against Protein Kinase G[3]
-
Software: Schrödinger software suite.
-
Docking Program: GLIDE (Grid-Based Ligand Docking with Energetics) 4.0 in Extra Precision (XP) mode.
-
Protein Preparation: The three-dimensional structure of Mycobacterium tuberculosis protein kinase G was obtained from the Protein Data Bank (PDB). Active sites were predicted prior to docking.
-
Ligand Preparation: The 3D structures of the 1,3,4-thiadiazole derivatives were drawn using ChemDraw software version 8.0.
Molecular Docking of Thiadiazole Derivatives against ADP-sugar pyrophosphatase[4][5]
-
Target: ADP-sugar pyrophosphatase (NUDT5 Gene).
-
Key Finding: The L3 compound, 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol, exhibited a high binding affinity with a docking score of -8.9 kcal/mol and a MM-GBSA of -31.5 kcal/mol, forming four hydrogen bonds with the target.[4][5]
Molecular Docking of Imidazo[2,1-b]thiazole-linked Thiadiazole Conjugates against Glypican-3[1]
-
Software: PyRx tool.
-
Protein Modeling: A 3D model of the GPC-3 protein was generated using the template 4ACR, identified through a BLAST search. The model with the lowest objective function and least restraint violation was selected.
-
Docking Results: The synthesized compounds showed good binding affinities, with docking scores ranging from -6.90 to -10.30 kcal·mol−1.
Visualizing the Workflow and Biological Context
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 6. Molecular docking studies of 1,3,4 -thiadiazoles as myeloperoxidase inhibitors - ProQuest [proquest.com]
- 7. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Cytotoxic Effect Assessment and Molecular Docking Studies of Disubstituted Thiadiazole Including Oxadiazole as Hybrid Component | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Validating the Purity of Synthesized 4-(1,3,4-thiadiazol-2-yl)phenol
This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 4-(1,3,4-thiadiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] It is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data against common impurities and structural isomers.
The validation of purity is a critical step in the synthesis of any chemical compound, particularly those intended for pharmaceutical applications. Impurities can arise from starting materials, by-products, or degradation products, and their presence can significantly impact the compound's biological activity and toxicity. This guide focuses on distinguishing this compound from its potential impurities, such as the starting materials 4-aminophenol and thiosemicarbazide, and from structurally related alternatives like 2-amino-5-(4-hydroxyphenyl)-1,3,4-thiadiazole and 5-(4-hydroxyphenyl)-1,3,4-thiadiazole-2-thiol.
Analytical Methodologies and Comparative Data
A multi-faceted approach employing various analytical techniques is essential for the robust validation of the purity of this compound. The following sections detail the experimental protocols for Thin Layer Chromatography (TLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), and present comparative data in tabular format.
Thin Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and widely used technique for monitoring the progress of a reaction and assessing the purity of the final product.[4][5] By comparing the retention factor (Rf) of the synthesized compound with that of the starting materials and potential by-products, one can quickly determine the presence of impurities.
Experimental Protocol
-
Stationary Phase: Silica gel 60 F254 pre-coated aluminum plates.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 7:3 v/v). The polarity of the mobile phase can be adjusted to achieve optimal separation.
-
Sample Preparation: Dissolve a small amount of the synthesized compound, starting materials (4-aminophenol and thiosemicarbazide), and alternative compounds in a suitable solvent (e.g., methanol or DMSO) to a concentration of approximately 1 mg/mL.
-
Spotting: Using a capillary tube, spot the individual samples and a co-spot (a mixture of the synthesized compound and starting materials) onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., iodine vapor or potassium permanganate).
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Comparative TLC Data
| Compound | Abbreviation | Expected Rf Value (Ethyl Acetate:Hexane 7:3) | Appearance under UV (254 nm) |
| This compound | T | ~0.50 | Dark purple |
| 2-amino-5-(4-hydroxyphenyl)-1,3,4-thiadiazole | A1 | ~0.45 | Dark purple |
| 5-(4-hydroxyphenyl)-1,3,4-thiadiazole-2-thiol | A2 | ~0.55 | Dark purple |
| 4-Aminophenol | I1 | ~0.30 | Light brown |
| Thiosemicarbazide | I2 | ~0.15 | No absorption |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By comparing the IR spectrum of the synthesized compound with those of the starting materials and alternatives, the successful formation of the desired product and the absence of impurities can be confirmed.
Experimental Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dried sample with finely ground KBr and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecules.
Comparative FT-IR Data (Key Peaks in cm⁻¹)
| Functional Group | This compound (T) | 2-amino-5-(4-hydroxyphenyl)-1,3,4-thiadiazole (A1) | 5-(4-hydroxyphenyl)-1,3,4-thiadiazole-2-thiol (A2) | 4-Aminophenol (I1) | Thiosemicarbazide (I2) |
| O-H (Phenol) | ~3350 (broad) | ~3300 (broad) | ~3320 (broad) | ~3360 (broad) | - |
| N-H (Amine) | - | ~3250, ~3150 (sharp) | - | ~3280, ~3180 (sharp) | ~3370, ~3270, ~3180 (sharp) |
| C=N (Thiadiazole) | ~1610 | ~1620 | ~1615 | - | - |
| C-S (Thiadiazole) | ~690 | ~700 | ~710 | - | - |
| C=S (Thione) | - | - | ~1250 | - | ~1285 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H and ¹³C NMR are invaluable for confirming the identity and purity of the synthesized compound.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: Analyze the chemical shifts (δ), integration values, and splitting patterns (for ¹H NMR) to elucidate the structure and identify any impurities.
Comparative ¹H NMR Data (δ in ppm, DMSO-d₆)
| Proton Environment | This compound (T) | 2-amino-5-(4-hydroxyphenyl)-1,3,4-thiadiazole (A1) | 5-(4-hydroxyphenyl)-1,3,4-thiadiazole-2-thiol (A2) | 4-Aminophenol (I1) | Thiosemicarbazide (I2) |
| Aromatic CH | ~7.0-8.0 (multiplet) | ~6.8-7.6 (multiplet) | ~6.9-7.8 (multiplet) | ~6.6-6.7 (multiplet) | - |
| Phenolic OH | ~10.1 (singlet) | ~9.8 (singlet) | ~10.3 (singlet) | ~8.9 (singlet) | - |
| Amine NH₂ | - | ~7.2 (singlet) | - | ~4.7 (singlet) | ~7.8, ~6.9 (singlets) |
| Thiol SH | - | - | ~13.5 (singlet) | - | - |
Comparative ¹³C NMR Data (δ in ppm, DMSO-d₆)
| Carbon Environment | This compound (T) | 2-amino-5-(4-hydroxyphenyl)-1,3,4-thiadiazole (A1) | 5-(4-hydroxyphenyl)-1,3,4-thiadiazole-2-thiol (A2) | 4-Aminophenol (I1) | Thiosemicarbazide (I2) |
| Aromatic C-O | ~160 | ~158 | ~159 | ~148 | - |
| Aromatic CH | ~115-130 | ~116-129 | ~117-131 | ~115-116 | - |
| Thiadiazole C-S | ~168 | ~165 | ~162 | - | - |
| Thiadiazole C-N | ~155 | ~152 | ~175 | - | - |
| Thione C=S | - | - | ~185 | - | ~182 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique ideal for assessing the purity of a compound and quantifying any impurities present. A well-developed HPLC method can separate the target compound from closely related impurities and degradation products.[6][7][8][9]
Experimental Protocol
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). For example, a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Analyze the chromatogram for the retention time (RT) of the main peak and any impurity peaks. Purity can be calculated based on the peak area percentages.
Comparative HPLC Data
| Compound | Abbreviation | Expected Retention Time (RT) in minutes |
| This compound | T | ~12.5 |
| 2-amino-5-(4-hydroxyphenyl)-1,3,4-thiadiazole | A1 | ~11.8 |
| 5-(4-hydroxyphenyl)-1,3,4-thiadiazole-2-thiol | A2 | ~13.2 |
| 4-Aminophenol | I1 | ~3.5 |
| Thiosemicarbazide | I2 | ~2.1 |
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the purity validation of synthesized this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antioxidant and antiproliferative activities of 1,3,4-thiadiazoles derived from phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thiosemicarbazide(79-19-6) 1H NMR spectrum [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 8. ptfarm.pl [ptfarm.pl]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Guide to the Potential Cross-Reactivity of 4-(1,3,4-thiadiazol-2-yl)phenol in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The Promiscuous Nature of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a common structural motif in a vast array of biologically active compounds. Its prevalence in medicinal chemistry is due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. This inherent promiscuity, however, also suggests a high likelihood of cross-reactivity in biological assays. Compounds containing this scaffold have been reported to exhibit a multitude of activities, from antimicrobial and anticancer effects to the inhibition of various enzyme families.
This guide will explore the diverse biological targets of 1,3,4-thiadiazole derivatives to provide a framework for anticipating and testing the cross-reactivity of 4-(1,3,4-thiadiazol-2-yl)phenol.
Potential for Cross-Reactivity: A Summary of Known Biological Targets
The following table summarizes the diverse range of biological targets and activities associated with the 1,3,4-thiadiazole scaffold, illustrating the potential for cross-reactivity of any single derivative.
| Target Class | Specific Examples of Targets/Activities | Implication for Cross-Reactivity of this compound |
| Protein Kinases | Abl, EGFR, HER-2, JNK, VEGFR-2 | High potential for off-target kinase inhibition, which can affect numerous signaling pathways. |
| Enzymes | Carbonic Anhydrase, Cyclooxygenase (COX) | Potential for inhibition of enzymes involved in diverse physiological processes, leading to unintended biological effects. |
| Receptors | Estrogen Receptor | Possibility of interacting with nuclear hormone receptors, which could lead to endocrine disruption or other off-target effects. |
| Antimicrobial Targets | Bacterial and Fungal enzymes and cellular processes | May exhibit broad-spectrum antimicrobial activity, which could interfere with assays using microbial systems or lead to unintended effects on microbiota. |
| Other | Anticancer (various mechanisms), Anti-inflammatory, Antiviral | The wide range of reported pharmacological effects underscores the likelihood of engaging multiple biological pathways. |
Experimental Protocols for Assessing Cross-Reactivity
To aid researchers in evaluating the cross-reactivity of this compound, we provide detailed methodologies for two common assays where 1,3,4-thiadiazole derivatives are frequently active: a kinase inhibition assay and an antimicrobial susceptibility test.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the inhibitory activity of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 1x Kinase Buffer A)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer at 3 times the final desired concentration.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-anti-Tag antibody in the assay buffer at 3 times the final desired concentration.
-
Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer at 3 times the final desired concentration.
-
Assay Assembly:
-
Add 5 µL of the test compound dilution to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, can be determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain on an appropriate agar medium overnight at 37°C.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Visualizing Potential Cross-Reactivity and Assessment Workflow
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Potential cross-reactivity of a 1,3,4-thiadiazole-based compound.
Caption: A general workflow for assessing the cross-reactivity of a compound.
Conclusion
While this compound may have a specific intended biological target, its 1,3,4-thiadiazole core suggests a significant potential for cross-reactivity. Researchers and drug development professionals should be aware of this possibility and employ a broad range of secondary assays to build a comprehensive biological profile of the compound. The experimental protocols and conceptual workflows provided in this guide offer a starting point for such investigations, promoting a more thorough and objective evaluation of the compound's performance and potential off-target effects. This proactive approach to assessing cross-reactivity is crucial for the successful development of selective and safe therapeutic agents.
A Comparative Efficacy Analysis of 4-(1,3,4-thiadiazol-2-yl)phenol Derivatives and Existing Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of a novel Schiff-base derivative of 4-(1,3,4-thiadiazol-2-yl)phenol, specifically 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol , with existing drugs in the fields of oncology and infectious diseases. The data presented is based on available in vitro studies to offer a preliminary assessment of its therapeutic potential.
Anticancer Efficacy: Prostate Cancer
The synthesized thiadiazole derivative has demonstrated notable anticancer activity against the human prostate adenocarcinoma cell line, CRL-1740 (LNCaP). This section compares its efficacy with standard-of-care drugs for prostate cancer.
Data Presentation: In Vitro Anticancer Activity
| Compound | Cell Line | Concentration | Effect | IC50 |
| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | CRL-1740 (LNCaP) | 0.03 µg/mL | Significant difference in cell viability at 72 hr (p<0.05)[1] | Not explicitly determined |
| Docetaxel | LNCaP | - | Dose-dependent decrease in cell viability[2] | ~1.13 nM[2] |
| Enzalutamide | LNCaP | - | Dose-dependent suppression of cell growth | ~4.05 µM[3] |
| Abiraterone Acetate | LNCaP | - | Inhibition of cell proliferation | ~2.5 µM (at day 6)[4] |
Antibacterial Efficacy
The thiadiazole derivative has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The following table compares its Minimum Inhibitory Concentrations (MICs) with those of standard antibiotics.
Data Presentation: Antibacterial Activity (MIC in mg/L)
| Organism | 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Ciprofloxacin | Gentamicin | Vancomycin (for Gram-positives) | Imipenem |
| Klebsiella pneumoniae | 1000[1] | 0.015 - 2 | 0.25 - 8 | N/A | 0.12 - 1 |
| Bacillus cereus | 1000[1] | 0.12 - 1 | 0.5 - 4 | 1 - 4 | 0.06 - 0.5 |
| Staphylococcus aureus | 3000[1] | 0.12 - 2 | 0.12 - 4 | 0.25 - 2 | 0.03 - 0.25 |
| Escherichia coli | 5000[1] | 0.008 - 0.5 | 0.12 - 2 | N/A | 0.12 - 1 |
Note: MIC values for standard antibiotics are approximate ranges compiled from various sources and can vary based on the specific strain and testing conditions.
Experimental Protocols
Synthesis of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol
The novel Schiff-base derivative was synthesized using a microwave-assisted method.[1]
Materials:
-
4-hydroxybenzaldehyde
-
4-(5-amino-1,3,4-thiadiazol-2-yl)phenol
-
Distilled water
-
Ethanol
Procedure:
-
Equal molar amounts (0.004 M) of 4-hydroxybenzaldehyde (0.55 g) and 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol (1.19 g) were mixed in a conical flask with 1 ml of distilled water.
-
The mixture was subjected to microwave irradiation at 180 watts for 2 to 3 minutes.
-
The reaction progress was monitored using Thin Layer Chromatography (TLC).
-
After completion, the mixture was cooled to room temperature.
-
The resulting yellow crystals were recrystallized from ethanol to yield the final product.
Anticancer Activity Assessment (MTT Assay)
The in vitro cytotoxicity of the compound against the prostate cancer cell line CRL-1740 was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
Prostate cancer cells (CRL-1740) were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
The cells were then treated with the synthesized compound at a concentration of 0.03 µg/mL. Control wells with untreated cells were also maintained.
-
The plates were incubated for 24, 48, and 72 hours.
-
Following incubation, the medium was removed, and MTT solution was added to each well and incubated for a further 4 hours.
-
The formazan crystals formed by viable cells were solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance was measured using a microplate reader at a wavelength of 570 nm to determine cell viability.
Antibacterial Susceptibility Testing (Plate-Hole Diffusion Method)
The antibacterial activity was initially screened using the plate-hole diffusion method.[1][5]
Procedure:
-
Muller-Hinton agar plates were prepared and uniformly inoculated with the test bacterial strains.
-
Wells of a specific diameter were aseptically punched into the agar.
-
A defined volume of the synthesized compound at various concentrations was added to each well.
-
The plates were incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each well was measured to assess the antibacterial activity.
Signaling Pathways and Experimental Workflows
Potential Anticancer Signaling Pathways for 1,3,4-Thiadiazole Derivatives
While the specific signaling pathway for 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol has not been elucidated, derivatives of the 1,3,4-thiadiazole scaffold have been reported to interfere with key cancer-related signaling pathways.[2][6]
Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways by 1,3,4-thiadiazole derivatives.
Experimental Workflow for Efficacy Comparison
The overall process for comparing the efficacy of the novel compound with existing drugs is outlined below.
Caption: Workflow for comparing the efficacy of the novel thiadiazole derivative.
References
- 1. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. Abiraterone acetate induces CREB1 phosphorylation and enhances the function of the CBP-p300 complex, leading to resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(1,3,4-Thiadiazol-2-yl)phenol Derivatives and Related Compounds: A Statistical Overview of Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of the experimental data available for derivatives of 4-(1,3,4-thiadiazol-2-yl)phenol and other related phenol-containing thiadiazole compounds. Due to the limited availability of specific experimental data for the parent compound, this compound, this guide focuses on its closely related derivatives to offer valuable insights into their biological activities. The data presented herein is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been evaluated against a range of bacterial and fungal strains. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data and zones of inhibition.
Table 1: Antimicrobial Activity of this compound Derivatives and Related Compounds
| Compound | Microorganism | MIC (mg/mL) | Zone of Inhibition (mm) | Reference |
| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Klebsiella pneumoniae | 1 | - | [1][2] |
| Bacillus cereus | 1 | - | [1][2] | |
| Staphylococcus aureus | 3 | - | [1][2] | |
| Escherichia coli | 5 | - | [1][2] | |
| 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin | Escherichia coli | - | 15 - 22 | |
| Pseudomonas aeruginosa | - | 15 - 22 | ||
| Klebsiella pneumoniae | - | 15 - 22 | ||
| Proteus vulgaris | - | 15 - 22 | ||
| Staphylococcus aureus | - | 15 - 22 | ||
| Aspergillus niger | - | Strong Inhibition | ||
| Candida albicans | - | Strong Inhibition | ||
| 2-(5-amino-1,3,4-thiadiazole-2-yl) phenol | Gram-positive & Gram-negative bacteria | Significant to moderate activity | - | |
| Aspergillus niger & Aspergillus fumigatus | Significant to moderate activity | - |
Note: A dash (-) indicates that the data was not provided in the cited source.
Antioxidant Activity
The antioxidant properties of phenol-containing thiadiazole derivatives are of significant interest. The following table presents the available data from DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.
Table 2: Antioxidant Activity of Phenol-Thiadiazole Derivatives
| Compound | Assay | Scavenging Activity (%) | IC50 (µM) | Reference |
| 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin | DPPH | 89% at 1000 µg/mL | - | |
| Adamantane-containing 2-amino-1,3,4-thiadiazole with phenolic hydroxyl groups | DPPH | - | Excellent |
Note: A dash (-) indicates that the data was not provided in the cited source. "Excellent" indicates high activity as reported in the source without a specific value.
Anticancer Activity
Several derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.
Table 3: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Activity | Reference |
| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Prostate cancer cells | Enhanced anticancer activity in vitro | [1][2] |
| Adamantane-containing 2-amino-1,3,4-thiadiazole with phenolic hydroxyl groups | Human acute promyelocytic leukemia HL-60 cells | Good cytotoxic activity | |
| 4-chlorophenyl-containing 1,3,4-thiadiazole | Lung carcinoma A549 cells | Most effective in inhibition of survival |
Experimental Protocols
Synthesis of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol
This derivative was synthesized using a microwave-assisted approach. Equimolar amounts of 4-hydroxybenzaldehyde and 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol were mixed in a conical flask with a minimal amount of distilled water. The mixture was then subjected to microwave irradiation at 180 watts for 2-3 minutes. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). After cooling, the product was recrystallized from ethanol to yield yellow crystals.[1][2]
Antimicrobial Susceptibility Testing (Broth Dilution Method for MIC)
The Minimum Inhibitory Concentration (MIC) is determined by the broth dilution method. A series of twofold dilutions of the test compound is prepared in a liquid growth medium in 96-well microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL). The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The antioxidant activity is assessed by measuring the scavenging of the stable free radical DPPH. A solution of DPPH in methanol exhibits a deep purple color with a maximum absorbance at 517 nm. In the presence of an antioxidant compound, the DPPH radical is reduced, leading to a color change to yellow and a decrease in absorbance.
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Various concentrations of the test compound are added to a solution of DPPH in methanol. The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The absorbance is then measured at 517 nm using a spectrophotometer. The percentage of radical scavenging activity is calculated using the following formula:
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Ascorbic acid is commonly used as a positive control.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Postulated mechanism of anticancer activity for thiadiazole derivatives involving the inhibition of key signaling pathways.
References
Safety Operating Guide
Proper Disposal of 4-(1,3,4-Thiadiazol-2-yl)phenol: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 4-(1,3,4-Thiadiazol-2-yl)phenol must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, integrating best practices for handling phenolic and sulfur-containing heterocyclic chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. If a substance-specific SDS is unavailable, guidance for structurally similar compounds, such as phenol and other thiadiazole derivatives, should be followed.
Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this compound must wear appropriate PPE to prevent exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., butyl rubber, neoprene) | Protects against skin contact, as phenolic compounds can be toxic and cause severe burns.[1][2] |
| Eye Protection | Chemical safety goggles and a face shield | Prevents splashes to the eyes and face. |
| Lab Coat | Fully buttoned, chemical-resistant lab coat | Protects the body from accidental spills.[2] |
| Respiratory | Use in a certified chemical fume hood | Minimizes inhalation of dust or vapors.[2][3] |
Emergency Preparedness: An ANSI-approved eyewash station and safety shower must be readily accessible within a 10-second travel time.[2][4] Ensure a phenol decontamination kit is available in the laboratory before handling the compound.[1]
Disposal Procedures for this compound
Due to its chemical structure, this compound should be treated as a hazardous chemical waste.[1][2] Under no circumstances should this compound or its residues be disposed of down the sink drain. [3]
Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
Container Labeling:
All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and include the full chemical name: "this compound".[1][5] The label should also indicate the approximate concentration and any other components in the waste mixture.
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.[6][7]
-
Keep containers tightly closed when not in use to prevent the release of vapors.[3][8]
-
Store containers at or below eye level to minimize the risk of dropping and splashing.[2]
Final Disposal:
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[9] Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. ehs.umich.edu [ehs.umich.edu]
Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(1,3,4-Thiadiazol-2-yl)phenol in a laboratory setting. The following procedures are based on best practices for handling heterocyclic compounds and should be implemented to ensure the safety of all personnel.
Hazard Identification and Risk Assessment
Potential Hazards of Thiadiazole Derivatives:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1]
-
Toxicity: Some thiadiazole derivatives are toxic if swallowed, in contact with skin, or inhaled.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. It is crucial to select PPE that offers adequate protection against the potential chemical hazards.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields.[2] | Nitrile gloves.[3] | Lab coat.[4] | N95 respirator if unpacking non-plastic containers or if there's a risk of dust.[5] |
| Weighing and Aliquoting | Chemical splash goggles.[6] | Chemical-resistant gloves (e.g., nitrile).[6] | Chemical-resistant lab coat.[4] | Work in a certified chemical fume hood. |
| Solution Preparation and Handling | Chemical splash goggles and a face shield if there is a splash hazard.[3][6] | Chemical-resistant gloves (e.g., nitrile or neoprene).[6] | Chemical-resistant lab coat.[4] | Work in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles.[6] | Chemical-resistant gloves (e.g., nitrile).[6] | Chemical-resistant lab coat.[4] | Not generally required if handling sealed waste containers. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
3.1. Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (safety glasses, lab coat, and nitrile gloves) during inspection.
-
If the container is compromised, immediately move it to a chemical fume hood and consult your institution's safety officer.
-
Verify that the container is properly labeled with the chemical name and any available hazard information.
-
Log the chemical into your laboratory's inventory system.
3.2. Storage
-
Store the compound in a cool, dry, and well-ventilated area.[7]
-
Keep the container tightly closed to prevent contamination and exposure.[7]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]
-
Ensure the storage location is clearly marked with the appropriate hazard warnings.
3.3. Experimental Procedures
-
Preparation: Before starting any experiment, ensure that a chemical fume hood is available and functioning correctly. All manipulations of the solid compound or its solutions should be performed within the fume hood.
-
Weighing:
-
Don appropriate PPE, including chemical splash goggles, a lab coat, and nitrile gloves.
-
Tare a suitable weighing vessel inside the chemical fume hood.
-
Carefully transfer the required amount of this compound to the weighing vessel, minimizing the creation of dust.
-
Clean any spills on the balance immediately with a suitable solvent and absorbent material.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing.
-
If necessary, gently swirl or stir the mixture to facilitate dissolution.
-
-
Reactions and Handling:
-
All subsequent handling of solutions containing this compound must be conducted in a chemical fume hood.
-
Use appropriate glassware and equipment, and ensure all connections are secure.
-
Avoid direct contact with the skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect any solid waste, including contaminated weighing paper and disposable lab supplies, in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a clearly labeled, sealed, and compatible waste container.
-
Do not mix with incompatible waste streams.
-
-
Disposal:
-
Dispose of all waste in accordance with local, regional, and national hazardous waste regulations.[9]
-
Contact your institution's environmental health and safety department for specific disposal procedures.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
For large spills, contact your institution's emergency response team.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. hsa.ie [hsa.ie]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
